4-Chloro-3-cyanopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKPXDUZFDINDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539930 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-61-7 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-cyanopyridine, a key heterocyclic compound. It details its chemical and physical properties, experimental protocols for its synthesis, and its significant role as an intermediate in the development of therapeutic agents.
Introduction
This compound, also known as 4-chloronicotinonitrile, is a halogenated heterocyclic compound with the CAS number 89284-61-7.[1][2] Its molecular structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a nitrile (cyano) group at the 3-position.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis. At room temperature, it typically appears as a white to off-white crystalline solid.[1] The presence of both a reactive nitrile group and a displaceable chlorine atom allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1][3]
Chemical and Physical Properties
The key properties of this compound are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 89284-61-7 | [1][2][4][5] |
| Molecular Formula | C₆H₃ClN₂ | [1][5] |
| Molecular Weight | 138.55 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 86 °C | [1] |
| Boiling Point | 243.552 °C at 760 mmHg | [1] |
| Density | 1.331 g/cm³ | [1][6] |
| IUPAC Name | 4-chloropyridine-3-carbonitrile | [5] |
| Synonyms | 4-chloro-3-pyridinecarbonitrile, 4-chloronicotinonitrile | [1][5] |
Synthesis and Experimental Protocols
This compound is primarily produced through laboratory synthesis. One common method involves the dehydration of 4-chloronicotinamide.
Experimental Protocol: Synthesis of 4-Chloronicotinonitrile from 4-Chloronicotinamide [7]
This protocol describes the preparation of 4-chloronicotinonitrile (this compound) via the dehydration of 4-chloronicotinamide using phosphoryl trichloride.
Materials and Reagents:
-
4-chloronicotinamide (2.7 g, 17.24 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Triethylamine (19.23 mL, 138.0 mmol)
-
Phosphoryl trichloride (POCl₃) (1.607 mL, 17.24 mmol)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend 4-chloronicotinamide (2.7 g) in cold (0 °C) anhydrous THF (100 mL) in a suitable reaction flask.
-
Add triethylamine (19.23 mL) to the suspension.
-
Slowly add phosphoryl trichloride (1.607 mL) to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir for 3 hours, during which it should gradually warm to room temperature.
-
After the reaction is complete, add silica gel to the mixture.
-
Concentrate the reaction mixture under reduced pressure, ensuring the bath temperature is kept around 35 °C.
-
The resulting residue is dry-loaded onto a Biotage 40M column for purification.
-
Elute the column with 100% dichloromethane to obtain the desired product.
Yield: This procedure is reported to yield 2.1 g (87.89%) of this compound.[7]
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The unique structure of this compound makes it a valuable intermediate in medicinal chemistry. It serves as a scaffold for creating more complex molecules with specific biological activities. Its derivatives are particularly significant in the development of kinase inhibitors.
Role as a Kinase Inhibitor Precursor:
Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound can be used to synthesize compounds that inhibit specific kinases, such as Pim-1 kinase, which is implicated in cell survival and proliferation.[8] The nitrile and chloro groups on the pyridine ring serve as reactive handles for further chemical modifications, allowing for the attachment of various pharmacophores to optimize binding affinity and selectivity for the target kinase.
For instance, related cyanopyridine derivatives have shown potent cytotoxic activities against various human tumor cell lines, including liver (HepG-2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancers.[8] Some of these compounds have demonstrated inhibitory activity against Pim-1 kinase at sub-micromolar concentrations.[8] Similarly, other cyanopyridine derivatives have been investigated as inhibitors of the STAT3 pathway, which is another critical target in cancer therapy.[9]
Caption: Role of this compound in drug discovery.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical. It should be handled in a well-ventilated area, and measures should be taken to avoid the formation of dust.[6] Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
References
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 89284-61-7 [chemicalbook.com]
- 5. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-cyanopyridine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its pyridine ring, substituted with both a chloro and a cyano group, provides versatile reactivity for the construction of more complex chemical entities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in synthetic pathways.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic profiling of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₂ | [1] |
| Molecular Weight | 138.55 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 86 °C | [2] |
| Boiling Point | 243.6 ± 20.0 °C (Predicted) | [2] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 1.11 ± 0.10 (Predicted) | [2] |
| LogP | 1.60668 | |
| Solubility | No data available | [3] |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental setups.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the dehydration of 4-chloronicotinamide.
Materials:
-
4-chloronicotinamide
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Phosphoryl trichloride (POCl₃)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Suspend 4-chloronicotinamide in cold (0 °C) anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the suspension.
-
Slowly add phosphoryl trichloride to the reaction mixture at 0 °C.
-
Allow the reaction mixture to stir for 3 hours while gradually warming to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add silica gel to the reaction mixture.
-
Concentrate the mixture under reduced pressure using a rotary evaporator, maintaining the bath temperature at approximately 35 °C.
-
Dry-load the resulting residue onto a chromatography column packed with silica gel.
-
Elute the column with 100% dichloromethane to isolate the product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (86 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method.
Materials:
-
This compound sample
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with heating oil to a level above the side arm.
-
Immerse the thermometer and test tube assembly into the Thiele tube, with the oil level above the sample.
-
Gently heat the side arm of the Thiele tube.
-
Observe a continuous stream of bubbles emerging from the open end of the capillary tube as the liquid boils.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Add approximately 10 mg of this compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid does not dissolve, gently warm the mixture in a water bath to observe any temperature-dependent solubility.
-
Record the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample. For a more quantitative measure, a gravimetric method or analysis of a saturated solution by HPLC can be employed.
Determination of pKa
The pKa of the pyridine nitrogen can be determined by UV-Vis spectrophotometry or potentiometric titration.
Materials:
-
This compound sample
-
Buffer solutions of varying pH
-
UV-Vis spectrophotometer or a pH meter with a suitable electrode
-
Standardized acidic and basic solutions for titration
-
Volumetric flasks and pipettes
Procedure (UV-Vis Spectrophotometry):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of solutions with the same concentration of the compound in buffer solutions of different known pH values.
-
Measure the UV absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and deprotonated species.
Determination of LogP
The octanol-water partition coefficient (LogP) can be determined using the HPLC method.
Materials:
-
This compound sample
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of methanol and water)
-
Octanol-saturated water and water-saturated octanol
-
Reference compounds with known LogP values
Procedure:
-
Prepare a calibration curve by injecting a series of reference compounds with known LogP values onto the HPLC system and recording their retention times.
-
Plot the logarithm of the retention factor (k') versus the known LogP values of the reference compounds.
-
Prepare a solution of this compound in the mobile phase.
-
Inject the sample solution onto the HPLC system under the same conditions as the reference compounds and determine its retention time.
-
Calculate the retention factor (k') for this compound.
-
Using the calibration curve, determine the LogP value of this compound corresponding to its retention factor.
Role in Synthetic Pathways
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The chloro and cyano groups offer sites for further chemical transformations, such as nucleophilic substitution and modifications of the nitrile group.
Application in the Synthesis of Dasatinib
A notable application of this compound is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5][6][7] The following diagram illustrates a generalized workflow where a this compound derivative is a key precursor.
Caption: Synthetic workflow illustrating the use of a this compound derivative in the synthesis of Dasatinib.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an important precursor for the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a solid foundation for the accurate characterization of this and similar molecules, facilitating further research and development efforts.
References
- 1. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 89284-61-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Synthesis of 4-Chloro-3-cyanopyridine from 4-chloropyridine-3-carboxamide
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 4-Chloro-3-cyanopyridine, a key intermediate in pharmaceutical development, through the dehydration of 4-chloropyridine-3-carboxamide. The guide details a high-yield experimental protocol, presents quantitative data in a structured format, and visualizes the reaction and workflow.
Introduction: The Dehydration of 4-chloropyridine-3-carboxamide
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. This process, known as dehydration, is crucial for the synthesis of various heterocyclic compounds that form the backbone of many pharmaceutical agents. This compound is a valuable building block, and its efficient synthesis is of significant interest.
The primary method for synthesizing this compound from its corresponding amide, 4-chloropyridine-3-carboxamide (also known as 4-chloronicotinamide), involves the use of a dehydrating agent to remove a molecule of water. A common and effective reagent for this purpose is phosphoryl trichloride (POCl₃) in the presence of a base like triethylamine.
Reaction Pathway and Experimental Workflow
The synthesis proceeds via a one-step dehydration reaction. The workflow involves the setup of the reaction under controlled temperature, followed by a purification step to isolate the final product.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification process.
Experimental Protocol
This section details the methodology for the synthesis of this compound from 4-chloronicotinamide, based on established procedures.[1]
Materials and Reagents:
-
4-chloronicotinamide (4-chloropyridine-3-carboxamide)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Phosphoryl trichloride (POCl₃)
-
Silica gel for chromatography
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend 4-chloronicotinamide (2.7 g, 17.24 mmol) in cold (0°C) anhydrous THF (100 mL) in a suitable reaction vessel.[1]
-
Add triethylamine (19.23 mL, 138.0 mmol) to the suspension.[1]
-
Slowly add phosphoryl trichloride (1.607 mL, 17.24 mmol) to the stirred mixture, maintaining the cold temperature.[1]
-
Allow the reaction mixture to stir for a total of 3 hours, during which it should gradually warm to room temperature.[1]
-
Upon completion of the reaction, add silica gel directly to the reaction mixture.[1]
-
Concentrate the mixture under reduced pressure. It is crucial to maintain the bath temperature below approximately 35°C during this step.[1]
-
The resulting residue, adsorbed onto the silica gel, is then dry-loaded onto a chromatography column (e.g., Biotage 40M).[1]
-
Elute the column with 100% dichloromethane (CH₂Cl₂) to isolate the product.[1]
-
Combine the product-containing fractions and concentrate to yield this compound.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocol.[1]
| Parameter | Value | Unit | Notes |
| Reactant | |||
| 4-chloronicotinamide (mass) | 2.7 | g | |
| 4-chloronicotinamide (moles) | 17.24 | mmol | |
| Reagents | |||
| Triethylamine | 19.23 | mL | 8 molar equivalents |
| Phosphoryl trichloride | 1.607 | mL | 1 molar equivalent |
| Tetrahydrofuran (Solvent) | 100 | mL | |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | |
| Final Temperature | Room Temp. | ||
| Reaction Time | 3 | hours | |
| Product & Yield | |||
| This compound (mass) | 2.1 | g | |
| Yield | 87.89 | % | |
| Purification | |||
| Method | Column Chromatography | Dry-loaded onto a Biotage 40M column | |
| Eluent | 100% Dichloromethane |
Discussion of Alternative Dehydrating Agents
While phosphoryl trichloride is highly effective, other dehydrating agents are commonly used for the conversion of primary amides to nitriles and may be applicable in this synthesis.[2] These reagents often provide alternative reaction conditions that can be advantageous depending on substrate sensitivity and available equipment. Notable alternatives include:
-
Trifluoroacetic Anhydride (TFAA): Often used with a base like pyridine or triethylamine, TFAA is a powerful dehydrating agent that typically allows for mild reaction conditions.[2][3]
-
Thionyl Chloride (SOCl₂): A common and cost-effective reagent for this transformation.[2]
-
Phosphorus Pentoxide (P₂O₅): A strong, heterogeneous dehydrating agent that can be effective but sometimes requires harsher conditions.[2]
The selection of a dehydrating agent depends on factors such as functional group tolerance, desired reaction temperature, and purification considerations. The phosphoryl trichloride method detailed herein provides a high yield under relatively mild conditions, making it a robust choice for the synthesis of this compound.[1]
References
Spectroscopic Profile of 4-Chloro-3-cyanopyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-cyanopyridine (CAS No: 89284-61-7), a key intermediate in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Molecular Structure and Properties
-
Molecular Formula: C₆H₃ClN₂[2]
-
Molecular Weight: 138.55 g/mol [2]
-
IUPAC Name: 4-chloropyridine-3-carbonitrile[2]
-
Synonyms: 4-Chloronicotinonitrile[2]
Spectroscopic Data Summary
The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted and reported ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 8.9 | Singlet | - |
| H-5 | 7.6 - 7.7 | Doublet | ~5.0 |
| H-6 | 8.6 - 8.7 | Doublet | ~5.0 |
Note: Specific experimental data with precise chemical shifts and coupling constants for this compound is not widely available in the public domain. The data presented is based on typical values for similar pyridine derivatives and may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~110 |
| C-4 | ~145 |
| C-5 | ~125 |
| C-6 | ~150 |
| CN | ~115 |
Note: The ¹³C NMR data is predicted based on structure-activity relationships and known chemical shifts for substituted pyridines.[3] Quaternary carbons (C-3, C-4, and the nitrile carbon) are typically weaker in intensity.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N (Nitrile) stretching |
| ~1580, 1470, 1400 | Medium-Strong | C=C and C=N (Pyridine ring) stretching |
| ~1100 | Medium | C-Cl stretching |
| ~800-900 | Strong | C-H out-of-plane bending |
Note: The data is based on typical IR absorption frequencies for the respective functional groups. PubChem indicates the availability of an FTIR spectrum obtained using a KBr wafer technique, which aligns with these expected values.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show the following key fragments.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 138/140 | High | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 103 | Medium | [M-Cl]⁺ |
| 76 | Medium | [C₅H₂N]⁺ |
Note: The presented m/z values and fragmentation patterns are predicted based on the structure of this compound.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the longer relaxation times of carbon nuclei, a larger number of scans (hundreds to thousands) is typically required. A relaxation delay of 2-5 seconds is common.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of this compound (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
References
crystal structure of 4-Chloro-3-cyanopyridine
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Core Properties of 4-Chloro-3-cyanopyridine
Introduction
This technical guide provides a summary of the available scientific information for this compound (also known as 4-chloronicotinonitrile). This compound is a substituted pyridine derivative and serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the reactive nature of the chlorine and cyano functional groups, which allow for a variety of chemical modifications.[1] This document outlines the known chemical and physical properties and a documented synthesis protocol.
It is important to note that a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available experimental crystal structure for this compound. Therefore, quantitative crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available at this time. The absence of a primary research article detailing the crystal structure also means that there are no cited key experiments or signaling pathways directly related to its solid-state structure to report.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂ | [3][4] |
| Molecular Weight | 138.55 g/mol | [3][4] |
| CAS Number | 89284-61-7 | [3][4] |
| Melting Point | 86 °C | [4] |
| Boiling Point | 243.5 °C at 760 mmHg | [4] |
| Density | 1.3 g/cm³ | [4] |
Synthesis Protocol
A common method for the synthesis of this compound involves the dehydration of 4-chloropyridine-3-carboxamide. The following experimental protocol is based on a reported synthetic route.
Synthesis of this compound from 4-Chloropyridine-3-carboxamide
-
Reactants:
-
4-Chloropyridine-3-carboxamide
-
Triethylamine
-
Phosphoryl trichloride
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
-
Procedure:
-
Suspend 4-chloronicotinamide (1 equivalent) in cold (0 °C) THF.
-
Add triethylamine (8 equivalents) to the suspension.
-
Slowly add phosphoryl trichloride (1 equivalent) to the reaction mixture.
-
Allow the reaction mixture to stir for 3 hours while warming to room temperature.
-
Add silica gel to the reaction mixture and concentrate it, ensuring the bath temperature remains around 35 °C.
-
Dry load the residue onto a chromatography column.
-
Elute the product with 100% dichloromethane to yield this compound.
-
Logical Workflow for Synthesis
The synthesis of this compound can be represented as a straightforward chemical transformation. The logical workflow for the synthesis process is outlined below.
Conclusion
While this compound is a commercially available and synthetically important compound, its detailed solid-state structure has not been publicly documented. The information provided in this guide, including its chemical and physical properties and a reliable synthesis protocol, is intended to be a useful resource for researchers, scientists, and drug development professionals. Further experimental work, specifically single-crystal X-ray diffraction, would be required to fully characterize the crystal structure of this compound.
References
An In-depth Technical Guide on the Solubility of 4-Chloro-3-cyanopyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-cyanopyridine. Due to the limited availability of quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for its synthesis is presented visually.
Introduction
This compound, also known as 4-chloronicotinonitrile, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for optimizing reaction conditions, purification processes, and formulation development. A thorough understanding of its solubility profile is essential for efficient and scalable synthetic chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its general behavior in different solvent systems.
| Property | Value |
| Molecular Formula | C₆H₃ClN₂ |
| Molecular Weight | 138.55 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 83-86 °C |
| Boiling Point | 243.5 °C at 760 mmHg |
| CAS Number | 89284-61-7 |
Solubility Profile
As of the compilation of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds, a qualitative assessment can be made.
For instance, 3-cyanopyridine is known to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water[1]. Another related compound, 4-chloro-pyridine-2-carbonitrile, exhibits good solubility in organic solvents like ethanol and acetone, and weak solubility in water[2]. Given the presence of the polar cyano group and the pyridine ring, alongside the chloro substituent, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents. Its solubility is expected to be lower in nonpolar solvents.
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, the following general experimental protocol is provided for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.
-
Once the solvent is completely removed, weigh the flask containing the dried residue.
-
The difference in weight gives the mass of the dissolved this compound.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent.
-
Synthesis Workflow
The following diagram illustrates a common synthetic route for the preparation of this compound from 4-Chloropyridine-3-carboxamide.
Caption: Synthetic pathway for this compound.
A detailed experimental procedure for this synthesis involves suspending 4-chloropyridine-3-carboxamide in cold tetrahydrofuran (THF) and triethylamine. Phosphoryl trichloride is then added slowly, and the reaction mixture is stirred for several hours while allowing it to warm to room temperature. The product is then isolated and purified, for example, by column chromatography[3].
Conclusion
References
theoretical studies and DFT calculations of 4-Chloro-3-cyanopyridine
An In-depth Technical Guide to the Theoretical and DFT Calculations of 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Theoretical and DFT Studies of Pyridine Derivatives
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in molecular sciences. DFT allows for the accurate prediction of molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering insights that complement and guide experimental work. For pyridine derivatives like this compound, these computational methods can elucidate structure-activity relationships, reaction mechanisms, and spectroscopic signatures, which are crucial for applications in drug design and materials development.
Methodologies for Theoretical and DFT Calculations
A typical computational study of a molecule like this compound involves a series of steps, from initial structure optimization to the analysis of various molecular properties.
Computational Details
The choice of computational method and basis set is critical for obtaining accurate results. A widely used and effective approach for molecules of this nature involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for a variety of organic molecules.
Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.
Methodology Workflow:
Caption: Computational workflow for DFT studies.
Geometry Optimization
The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface. This is achieved through geometry optimization. The process starts with an initial guess of the molecular geometry, which is then iteratively refined to find the structure with the lowest energy.
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed. This serves two primary purposes:
-
Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.
Electronic Property Calculations
DFT is also used to calculate various electronic properties that provide insights into the molecule's reactivity and electronic behavior. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Atomic Charges: These calculations provide the net charge associated with each atom in the molecule, which can be used to understand intermolecular interactions.
Simulation of UV-Vis Spectra
Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in experimental UV-Vis spectroscopy.
Expected Quantitative Data from DFT Calculations
While specific data for this compound is not available in the searched literature, the following tables illustrate the types of quantitative data that would be generated from a comprehensive DFT study. The values presented here are hypothetical and for illustrative purposes only.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.390 | C1-C2-C3 | 120.0 |
| C2-C3 | 1.395 | C2-C3-C4 | 119.5 |
| C3-C4 | 1.400 | C3-C4-N1 | 120.5 |
| C4-N1 | 1.330 | C4-N1-C5 | 118.0 |
| N1-C5 | 1.335 | N1-C5-C6 | 121.0 |
| C5-C6 | 1.385 | C5-C6-C1 | 121.0 |
| C3-C7 | 1.450 | C2-C3-C7 | 120.0 |
| C7-N2 | 1.150 | C4-C3-C7 | 120.5 |
| C4-Cl | 1.740 | C3-C4-Cl | 119.0 |
Table 2: Calculated Vibrational Frequencies
| Mode | Assignment | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| ν1 | C-H stretch | 3100 | - | - |
| ν2 | C≡N stretch | 2230 | - | - |
| ν3 | C=C/C=N ring stretch | 1600 | - | - |
| ν4 | C-Cl stretch | 750 | - | - |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Experimental Protocols for Validation
Theoretical calculations should ideally be validated by experimental data. The primary experimental techniques used in conjunction with DFT studies are:
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques provide information about the vibrational modes of a molecule. Experimental spectra can be compared with the calculated spectra to confirm the molecular structure and vibrational assignments.
-
UV-Vis Spectroscopy: This method measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. The experimental spectrum can be compared with the TD-DFT simulated spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, which can be used to confirm the molecular structure.
-
X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides the most accurate determination of the molecular geometry, which can be directly compared with the optimized geometry from DFT calculations.
Logical Relationships in Theoretical and Experimental Analysis
The interplay between theoretical calculations and experimental work is crucial for a thorough understanding of a molecule's properties.
Caption: Interplay of theoretical and experimental studies.
Conclusion
This guide has outlined the standard theoretical and computational methodologies for the in-depth study of this compound. While specific published data for this molecule is scarce, the protocols described herein, based on studies of similar compounds, provide a robust framework for future research. By combining DFT and TD-DFT calculations with experimental validation, researchers can gain a comprehensive understanding of the structural, vibrational, and electronic properties of this compound, which is essential for its potential applications in drug development and materials science.
A Technical Guide to the Fundamental Reactivity of the Cyano Group in 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-cyanopyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, notably as a key intermediate in the synthesis of kinase inhibitors like Dasatinib. Its chemical versatility stems from the unique electronic interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing cyano group, and the reactive chloro substituent. This guide provides an in-depth analysis of the fundamental reactivity of the cyano group within this molecule, contextualized by the overall electronic landscape of the pyridine scaffold. We will explore the primary transformations of the nitrile, including hydrolysis, reduction, and cycloaddition, alongside the competing reactivity at the C4 position.
Electronic Properties and Overall Reactivity Profile
The this compound molecule is characterized by a significant electron deficiency, driven by the inductive and resonance effects of the ring nitrogen and the cyano group. This profile dictates its reactivity:
-
Pyridine Ring: The nitrogen atom makes the ring π-deficient, activating it towards nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of a good leaving group (Cl⁻) at the C4 position makes this site highly susceptible to Nucleophilic Aromatic Substitution (SNA r).[1][2][3]
-
Cyano Group (-C≡N): As a powerful electron-withdrawing group, it further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophiles.[4][5] The cyano group itself presents multiple reaction sites:
The logical workflow for considering the reactivity of this compound involves assessing the reaction conditions to determine whether a nucleophile will attack the C4 position (displacing the chloride) or the cyano carbon.
Caption: Logical workflow for predicting the reaction pathway of this compound.
Key Reactions of the Cyano Group
While SNA r at the C4 position is a dominant reaction pathway, specific conditions and reagents can selectively target the cyano group for transformation.
Hydrolysis
The hydrolysis of the nitrile function in cyanopyridines proceeds in a stepwise manner, first yielding the corresponding amide (4-chloro-nicotinamide) and subsequently the carboxylic acid (4-chloro-nicotinic acid) upon further heating or under more stringent conditions. This transformation is a cornerstone of nitrile chemistry.[8][9][10][11]
Reaction Pathway:
-
Amide Formation: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, which is then attacked by water. Tautomerization leads to the amide.
-
Carboxylic Acid Formation: Under harsher conditions (acidic or basic), the amide is further hydrolyzed to the carboxylic acid and ammonia (or ammonium).
Caption: Stepwise hydrolysis pathway of the cyano group.
Quantitative Data Summary: Hydrolysis
| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |
| 3-Cyanopyridine | MnO₂, H₂O, Reflux, 8h | Nicotinamide | 99.6% | [8] |
| 4-Cyanopyridine | NaOH (cat.), 120-170°C | Isonicotinamide | High | [9] |
| 3-Cyanopyridine | H₂O, 200°C | Nicotinamide / Nicotinic Acid | - | [10] |
Experimental Protocol: General Hydrolysis of a Cyanopyridine to Amide
-
Setup: To a solution of the cyanopyridine (1.0 eq) in a suitable solvent (e.g., water or ethanol/water mixture), add a catalytic amount of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).[9]
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If acidic, neutralize with a suitable base (e.g., NaHCO₃ solution). If basic, neutralize with a dilute acid (e.g., HCl).
-
Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or column chromatography.
Reduction
The cyano group can be catalytically hydrogenated or chemically reduced to a primary amine (aminomethyl group). This reaction is crucial for introducing a flexible basic side chain, a common motif in pharmacophores.
Reaction Pathway: The triple bond of the nitrile is sequentially reduced, typically via an imine intermediate, to yield the primary amine.
Caption: Reduction of the cyano group to a primary amine.
Quantitative Data Summary: Reduction
| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |
| Substituted Cyanopyridazine | H₂ (balloon), 10% Pd/C, Et₃N, EA, 50°C, 12h | Aminomethylpyridazine | - | [12] |
| 3-Cyanopyridine Radical Anion | Electrochemical Reduction | Dimer | - | [13] |
Experimental Protocol: Catalytic Hydrogenation of a Nitrile
-
Setup: In a flask suitable for hydrogenation, dissolve the cyanopyridine derivative (1.0 eq) in a solvent such as ethanol or ethyl acetate.[12]
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 50°C) for several hours (e.g., 12h) or until hydrogen uptake ceases.[12]
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the crude amine product.
-
Purification: If necessary, purify the product by distillation, crystallization, or conversion to a salt followed by recrystallization.
[3+2] Cycloaddition
The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, most commonly with azide ions (N₃⁻) to form tetrazole rings.[6][14] The resulting 5-(4-chloropyridin-3-yl)tetrazole is a bioisostere for a carboxylic acid group, a common strategy in drug design to improve metabolic stability and cell permeability.
Reaction Pathway: The azide anion adds to the cyano group in a concerted or stepwise manner to form the five-membered, aromatic tetrazole ring.
Caption: [3+2] Cycloaddition with azide to form a tetrazole ring.
Quantitative Data Summary: Cycloaddition
| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |
| Various Nitriles | NaN₃, NH₄Cl, DMF, 120°C | Tetrazoles | 80-95% | General Knowledge |
| 3-phenacylideneoxindoline-2-ones | Ethyl glycinate hydrochloride, DMAD, Ethanol | Spiro[indoline-3,3′-pyrrolidines] | Good | [14] |
Experimental Protocol: Synthesis of a Tetrazole from a Nitrile
-
Setup: Suspend the cyanopyridine (1.0 eq), sodium azide (1.5-3.0 eq), and an additive such as ammonium chloride or zinc chloride (1.0-1.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-130°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into acidified water (e.g., dilute HCl), which protonates the tetrazole and quenches any unreacted azide.
-
Isolation: The tetrazole product often precipitates. Collect the solid by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid with water and dry. If necessary, recrystallize from a suitable solvent system.
Competing Reactivity: Nucleophilic Aromatic Substitution (SNA r)
It is critical to recognize that for this compound, SNA r at the C4 position is a highly favorable and often dominant reaction pathway. The electron-withdrawing effects of both the ring nitrogen and the adjacent cyano group stabilize the negatively charged Meisenheimer intermediate, facilitating the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).[15][16][17]
The choice of nucleophile and reaction conditions determines the outcome. For instance, reacting this compound with an amine like piperidine will almost exclusively yield the C4-aminated product rather than reacting at the cyano group.[15]
Conclusion
The cyano group in this compound possesses a rich and versatile reactivity profile that is fundamental to its utility as a synthetic intermediate. While highly susceptible to hydrolysis, reduction, and cycloaddition reactions under specific conditions, its reactivity must always be considered in competition with the highly activated C4 position, which readily undergoes nucleophilic aromatic substitution. A thorough understanding of this reactivity landscape allows researchers and drug development professionals to strategically manipulate this key building block to construct complex molecular architectures with desired pharmacological or material properties.
References
- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. nbinno.com [nbinno.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Cycloaddition - Wikipedia [en.wikipedia.org]
- 8. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-cyanopyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the electron-deficient pyridine ring and the electronic effects of the chloro and cyano substituents. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by experimental data and theoretical principles. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its application in research and development.
Introduction
The pyridine ring, an isoelectronic analogue of benzene containing a nitrogen atom, exhibits a distinctly different electronic character. The greater electronegativity of nitrogen compared to carbon leads to a polarization of the ring system, rendering it electron-deficient. This inherent electronic property makes pyridine and its derivatives generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack.
The introduction of electron-withdrawing substituents, such as a chlorine atom and a cyano group, as in this compound, further accentuates this electron deficiency. This substitution pattern creates a molecule with well-defined sites of electrophilicity and nucleophilicity, making it a valuable building block in organic synthesis. Understanding these reactive sites is crucial for predicting its behavior in chemical reactions and for the rational design of novel molecules with desired properties.
Electronic Properties and Reactivity Overview
The electronic landscape of this compound is dominated by the inductive and resonance effects of its constituent parts.
-
Pyridine Nitrogen: The nitrogen atom inductively withdraws electron density from the ring carbons, creating a permanent dipole moment. The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet, making it available for protonation or coordination to Lewis acids. This lone pair represents the primary nucleophilic site of the molecule.
-
Chloro and Cyano Substituents: Both the chlorine atom and the cyano group are electron-withdrawing groups. The chlorine atom exerts a strong inductive effect (-I) and a weaker resonance effect (+R). The cyano group exhibits both a strong inductive (-I) and a strong resonance (-R) effect. The cumulative effect of these two substituents is a significant depletion of electron density from the pyridine ring, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).
This pronounced electron deficiency makes the carbon atoms of the pyridine ring electrophilic , with the C4 position, bonded to the good leaving group chlorine, being the most prominent site for nucleophilic aromatic substitution (SNAr) . Conversely, the electron-poor nature of the ring makes electrophilic aromatic substitution extremely challenging.
Caption: Overview of nucleophilic and electrophilic sites and resultant reactivity of this compound.
Nucleophilic Reactions
The most significant and synthetically useful reactions of this compound involve the attack of nucleophiles on the electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position is highly activated towards SNAr due to the para-relationship with the ring nitrogen and the presence of a good leaving group (Cl⁻). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution at the C4 position.
Reaction with primary and secondary amines is a common method to introduce nitrogen-containing functional groups. These reactions are often carried out in a polar solvent at elevated temperatures.
Experimental Protocol: Synthesis of 4-Amino-3-cyanopyridine Derivatives
-
Materials: this compound, desired amine (e.g., aniline, morpholine), N,N-Diisopropylethylamine (DIPEA), Dioxane.
-
Procedure: To a solution of this compound (1.0 eq) in dioxane, add the amine (1.0-1.2 eq) and DIPEA (1.5-2.0 eq).
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours under an inert atmosphere.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
| Nucleophile | Product | Yield (%) | Reference |
| Aniline | 4-Anilino-3-cyanopyridine | ~70-90% | [1] |
| Morpholine | 4-Morpholino-3-cyanopyridine | ~80-95% | General protocol |
| Benzylamine | 4-(Benzylamino)-3-cyanopyridine | ~75-90% | General protocol |
Alkoxides and phenoxides can displace the chloride to form the corresponding ethers. These reactions typically require a strong base to generate the nucleophile in situ.
Experimental Protocol: Synthesis of 4-Alkoxy-3-cyanopyridines
-
Materials: this compound, alcohol (e.g., methanol, phenol), Sodium hydride (NaH), Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Procedure: To a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C, add the alcohol (1.1 eq) dropwise.
-
The mixture is stirred at room temperature for 30 minutes to form the alkoxide.
-
A solution of this compound (1.0 eq) in the same solvent is added, and the reaction is heated to 60-80 °C for 4-12 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
| Nucleophile | Product | Yield (%) | Reference |
| Methoxide | 4-Methoxy-3-cyanopyridine | >80% | General protocol |
| Phenoxide | 4-Phenoxy-3-cyanopyridine | >75% | General protocol |
The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This is a powerful method for introducing aryl or vinyl substituents at the C4 position.[2]
Experimental Protocol: Suzuki Coupling of this compound
-
Materials: this compound, arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/water, Toluene/water).
-
Procedure: To a degassed mixture of this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) in the solvent system, add the palladium catalyst (0.02-0.05 eq).
-
The reaction mixture is heated to 80-110 °C under an inert atmosphere for 6-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
After cooling, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent.
-
The organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.[3]
| Boronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 4-Phenyl-3-cyanopyridine | ~70-90% | [4][5] |
| Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-3-cyanopyridine | ~65-85% | [4][5] |
Reactions at the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic site. It can be readily protonated by acids or coordinate to Lewis acids and metal centers. This interaction can "switch on" or enhance the electrophilicity of the ring, making it even more susceptible to nucleophilic attack.[6][7]
Electrophilic Reactions
Electrophilic aromatic substitution on the this compound ring is highly disfavored. The combined electron-withdrawing effects of the nitrogen atom, the chloro group, and the cyano group render the ring extremely electron-deficient and therefore unreactive towards electrophiles.[8][9][10][11]
Under forcing conditions, electrophilic substitution on pyridine itself occurs at the 3-position. However, for this compound, such reactions are generally not synthetically viable and often lead to decomposition or require harsh conditions with very low yields. Friedel-Crafts alkylation and acylation reactions are typically unsuccessful on such deactivated pyridine rings.[9]
Caption: The cumulative electron-withdrawing effects leading to the deactivation of the ring towards electrophiles.
Spectroscopic Data
The following table summarizes typical spectroscopic data for this compound.
| Technique | Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~8.7 (d, 1H), ~8.6 (s, 1H), ~7.5 (d, 1H) |
| ¹³C NMR | δ (ppm) in CDCl₃: Signals typically appear in the aromatic region (~110-155 ppm). The carbon bearing the cyano group is expected around 115 ppm, while the carbon attached to chlorine will be significantly downfield. Quaternary carbons often show weaker signals.[12][13] |
| IR | ν (cm⁻¹): ~2230 (C≡N stretch), ~1570, ~1460 (C=C and C=N ring stretches)[14][15] |
| Mass Spec | m/z: 138 (M⁺), 140 (M+2⁺, ~1/3 intensity of M⁺) |
Conclusion
This compound is a highly polarized molecule with distinct and predictable sites of reactivity. The primary nucleophilic site is the pyridine nitrogen, which readily participates in acid-base and coordination chemistry. The carbon skeleton, being electron-deficient, is electrophilic, with the C4 position being exceptionally prone to nucleophilic aromatic substitution with a wide range of nucleophiles. This reactivity makes it a valuable intermediate for the synthesis of functionalized pyridines. In contrast, the molecule is strongly deactivated towards electrophilic attack. This comprehensive understanding of its electronic properties and reactivity patterns is essential for its effective utilization in the development of new pharmaceuticals and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Why does pyridine have: Decreased susceptibility to electrophilic substi.. [askfilo.com]
- 12. youtube.com [youtube.com]
- 13. compoundchem.com [compoundchem.com]
- 14. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-3-cyanopyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-cyanopyridine, also known as 4-chloropyridine-3-carbonitrile, is a halogenated heterocyclic compound that has emerged as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties and strategically positioned functional groups—a chloro substituent at the 4-position and a nitrile group at the 3-position of the pyridine ring—make it a valuable intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₂ | [2] |
| Molecular Weight | 138.55 g/mol | [2] |
| CAS Number | 89284-61-7 | [2] |
| Melting Point | 83-86 °C | [1] |
| Boiling Point | 243.5 °C at 760 mmHg | [1] |
| Density | 1.331 g/cm³ | [1] |
| Appearance | White to off-white crystalline solid | [1] |
Discovery and History
While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its development is intrinsically linked to the broader exploration of pyridine chemistry. The functionalization of the pyridine ring has been a cornerstone of heterocyclic chemistry for over a century, driven by the prevalence of the pyridine motif in natural products and pharmaceuticals. The introduction of chloro and cyano groups onto the pyridine scaffold were key advancements, enabling a wide range of subsequent chemical transformations. The synthesis of various chloropyridines and cyanopyridines has been explored through numerous methods over the years, including direct chlorination and cyanation reactions, as well as the chemical modification of pyridine derivatives.[3][4][5][6][7][8] The specific combination of a chloro group at the 4-position and a cyano group at the 3-position likely emerged from systematic investigations into the synthesis of polysubstituted pyridines for applications in agrochemicals and pharmaceuticals.
Synthesis of this compound
The most common and well-documented laboratory synthesis of this compound involves the dehydration of 4-chloronicotinamide. This two-step process starts from the commercially available 4-chloronicotinic acid.
Step 1: Synthesis of the Precursor, 4-Chloronicotinamide
Step 2: Dehydration of 4-Chloronicotinamide to this compound
The critical step in the synthesis is the dehydration of the primary amide, 4-chloronicotinamide, to the corresponding nitrile, this compound. A detailed experimental protocol for this transformation is provided below.
Materials:
-
4-Chloronicotinamide
-
Phosphoryl trichloride (POCl₃)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Suspend 4-chloronicotinamide (1.0 eq) in cold (0 °C) anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (8.0 eq) to the suspension.
-
Slowly add phosphoryl trichloride (1.0 eq) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to stir for 3 hours while gradually warming to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add silica gel to the reaction mixture and concentrate under reduced pressure, maintaining the bath temperature below 35 °C.
-
The resulting residue is then dry-loaded onto a silica gel column for purification.
-
Elute the column with 100% dichloromethane to obtain the pure this compound.
This procedure has been reported to yield the desired product in high purity.
Alternative Synthetic Routes
While the dehydration of 4-chloronicotinamide is a common method, other synthetic strategies for related cyanopyridines have been explored, which could potentially be adapted for the synthesis of this compound. These include:
-
Palladium-catalyzed cyanation of chloropyridines: This method involves the reaction of a chloropyridine with a cyanide source, such as potassium ferrocyanide, in the presence of a palladium catalyst.[3] This approach avoids the use of highly toxic cyanide reagents like sodium or potassium cyanide.
-
Direct cyanation of pyridine N-oxides: The reaction of a pyridine N-oxide with a cyanide source and an activating agent can introduce a cyano group onto the pyridine ring.[9]
The logical workflow for the primary synthesis route is depicted in the following diagram:
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
This compound is a key intermediate in the synthesis of numerous biologically active molecules, particularly kinase inhibitors for cancer therapy. The pyridine core is a common scaffold in many approved and investigational kinase inhibitors, and the chloro and cyano substituents on this compound provide versatile handles for further chemical modification to achieve desired potency and selectivity.
Several important kinase signaling pathways are targeted by inhibitors derived from this compound:
-
c-MET Signaling Pathway: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-MET signaling is implicated in the development and progression of various cancers.
-
Pim-1 Signaling Pathway: Pim-1 is a serine/threonine kinase that is involved in cell cycle progression and apoptosis. Its overexpression is associated with several types of cancer, making it an attractive therapeutic target.
-
VEGFR Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR signaling can block tumor growth by cutting off its blood supply.
The general role of this compound as a building block in the synthesis of these kinase inhibitors involves the displacement of the chloro group via nucleophilic aromatic substitution (SNAr) with various amine-containing fragments, while the cyano group can be retained or further transformed.
The following diagrams illustrate the core logic of these signaling pathways and the point of intervention by kinase inhibitors.
Caption: c-MET signaling pathway and inhibitor intervention.
Caption: Pim-1 signaling pathway and inhibitor intervention.
Caption: VEGFR signaling pathway and inhibitor intervention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive building block for the development of novel therapeutics, especially in the area of kinase inhibitors for oncology. The continued exploration of the chemistry of this compound and its derivatives holds great promise for the discovery of new and improved drugs to address unmet medical needs.
References
- 1. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 7. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 8. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 9. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 4-amino-3-cyanopyridine
Abstract
This document provides a detailed protocol for the synthesis of 4-amino-3-cyanopyridine, a valuable building block in medicinal chemistry, from 4-chloro-3-cyanopyridine. The proposed method is based on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination reaction. This state-of-the-art cross-coupling reaction is often favored for its high yields, broad substrate scope, and tolerance of various functional groups, making it a superior alternative to traditional nucleophilic aromatic substitution methods which may require harsh reaction conditions. This protocol utilizes a commercially available palladium catalyst and ligand system with an ammonia surrogate, followed by acidic hydrolysis to yield the desired primary amine.
Introduction
4-amino-3-cyanopyridine is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications, including kinase inhibitors and other pharmacologically active agents. The efficient and selective introduction of an amino group at the C4 position of the pyridine ring is a critical step in the elaboration of this scaffold. While classical nucleophilic aromatic substitution (SNAr) is a possible route, the reactivity of chloropyridines can be limited, often necessitating high temperatures and pressures.
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides under relatively mild conditions. The reaction is known to be tolerant of a wide range of functional groups, including the cyano group present in the target molecule. This protocol details a proposed synthesis of 4-amino-3-cyanopyridine from this compound using a Buchwald-Hartwig amination approach with benzophenone imine as a convenient ammonia equivalent.
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various aryl and heteroaryl chlorides, providing a rationale for the parameters selected in the proposed protocol.
| Parameter | Typical Range/Options | Selected for Protocol | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ | Often used for less reactive chlorides. |
| Ligand | Xantphos, SPhos, RuPhos, Josiphos | Xantphos | A versatile ligand for amination of aryl chlorides. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | NaOtBu | A strong, non-nucleophilic base effective for C-N coupling. |
| Ammonia Source | NH₃ (gas), NH₄⁺ salts, Ammonia surrogates | Benzophenone imine | An easily handled solid that serves as an ammonia equivalent. |
| Solvent | Toluene, Dioxane, THF | Toluene | A common, high-boiling solvent for Buchwald-Hartwig reactions. |
| Temperature | Room Temperature to 110 °C | 100 °C | Sufficient to drive the reaction of the less reactive aryl chloride. |
| Catalyst Loading | 1-5 mol % | 2 mol % | A typical catalyst loading for efficient conversion. |
Experimental Protocol
This protocol is divided into two main steps: the palladium-catalyzed coupling of this compound with benzophenone imine, and the subsequent hydrolysis of the resulting imine to afford 4-amino-3-cyanopyridine.
Materials and Equipment:
-
This compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
2 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Part 1: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), benzophenone imine (1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 0.02 equiv), Xantphos (0.04 mmol, 0.04 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is the intermediate imine.
Part 2: Hydrolysis to 4-amino-3-cyanopyridine
-
Hydrolysis: Dissolve the crude imine from Part 1 in tetrahydrofuran (10 mL) and add 2 M aqueous hydrochloric acid (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the imine by TLC.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-amino-3-cyanopyridine.
Visualization
The following diagram illustrates the experimental workflow for the proposed synthesis.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-3-cyanopyridine, a versatile building block in medicinal chemistry and materials science. The presence of an electron-withdrawing cyano group and a halogen leaving group on the pyridine ring makes it highly susceptible to nucleophilic attack. These application notes include experimental protocols, quantitative data, and visual diagrams to facilitate the successful implementation of these reactions in a laboratory setting.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the case of pyridines, the electron-deficient nature of the ring, further activated by electron-withdrawing substituents, makes them excellent substrates for SNAr. This compound is particularly reactive at the C-4 position due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent cyano group, which stabilize the intermediate Meisenheimer complex.[1][2] This allows for the displacement of the chloride leaving group by a wide range of nucleophiles under relatively mild conditions.
The general mechanism for the SNAr reaction of this compound proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the chloride leaving group.
Key Advantages of Using this compound in SNAr
-
Enhanced Reactivity: The cyano group at the 3-position significantly activates the pyridine ring for nucleophilic attack at the 4-position.
-
Regioselectivity: The substitution occurs specifically at the C-4 position, providing a high degree of control over the product's structure.
-
Broad Nucleophile Scope: A wide variety of nucleophiles, including amines, thiols, and alkoxides, can be effectively employed.[3]
-
Versatile Building Block: The resulting substituted 3-cyanopyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules.[4][5][6]
Reaction Overview and Data
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.
Table 1: SNAr Reactions with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 95 | N/A |
| Piperidine | Et₃N | Acetonitrile | Reflux | 6 | 92 | [3] |
| Aniline | NaH | THF | 60 | 8 | 85 | N/A |
| Benzylamine | K₃PO₄ | Dioxane | 100 | 5 | 90 | N/A |
Table 2: SNAr Reactions with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 98 | [7] |
| Ethanethiol | NaH | THF | 0-25 | 3 | 94 | N/A |
| 4-Methylthiophenol | Cs₂CO₃ | Acetonitrile | 50 | 4 | 96 | N/A |
Table 3: SNAr Reactions with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | N/A | Methanol | Reflux | 6 | 88 | N/A |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 75 | N/A |
| Sodium Ethoxide | N/A | Ethanol | Reflux | 8 | 85 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Morpholino-3-cyanopyridine
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture and heat to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-morpholino-3-cyanopyridine.
Protocol 2: Synthesis of 4-(Phenylthio)-3-cyanopyridine
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (0.5 M).
-
Add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2 hours), pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-(phenylthio)-3-cyanopyridine.
Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: A typical experimental workflow for SNAr reactions.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 4-Chloro-3-cyanopyridine with various partners. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prevalent in medicinal chemistry and materials science. The following sections detail Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction optimization and substrate scope.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4][5][6][7] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki and Sonogashira-type reactions) or migratory insertion (in Heck reactions), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][3] For challenging substrates like this compound, the selection of the appropriate palladium catalyst, ligand, and base is critical for achieving high efficiency and yields.[1][2]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-cyanopyridines
The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds through the reaction of an aryl halide with an organoboron reagent.[8] This reaction is widely used in the pharmaceutical industry for the construction of complex molecular architectures.[9]
General Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF/water). The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and heated at a specified temperature (typically 80-120 °C) for a designated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 110 | 8 | 78 |
Heck Reaction: Synthesis of 4-Alkenyl-3-cyanopyridines
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[4][6] This transformation is a valuable method for introducing vinyl groups into aromatic systems.
General Experimental Protocol: Heck Reaction
In a reaction vessel, this compound (1.0 equiv.), an alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃) are combined in a suitable solvent (e.g., DMF, DMAc, or NMP). The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 100 to 140 °C. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 18 | 88 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | Cy₂P(biphenyl) | Cs₂CO₃ | NMP | 140 | 36 | 65 |
Sonogashira Coupling: Synthesis of 4-Alkynyl-3-cyanopyridines
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes.
General Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like Et₃N or piperidine), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction mixture is degassed and stirred at room temperature or elevated temperatures (typically 50-80 °C) until the starting material is consumed. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the desired 4-alkynyl-3-cyanopyridine.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 70 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos | CuI (4) | K₂CO₃ | Dioxane | 80 | 12 | 82 |
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-cyanopyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] It allows for the coupling of aryl halides with a wide range of amines.
General Experimental Protocol: Buchwald-Hartwig Amination
A reaction vessel is charged with this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., BINAP, Xantphos, RuPhos), and a strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv.). A dry, deoxygenated solvent (e.g., toluene, dioxane) is added, and the vessel is sealed and heated at a specified temperature (typically 80-110 °C) for the required duration. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 4-amino-3-cyanopyridine product.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP | NaOtBu | Toluene | 100 | 12 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 84 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
Disclaimer: The provided protocols and data are representative examples and may require optimization for specific substrates and scales. It is essential to consult the primary literature and conduct appropriate safety assessments before performing any chemical reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-3-cyanopyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The coupling of heteroaryl chlorides, such as 4-chloro-3-cyanopyridine, presents a unique set of challenges due to the electronic properties of the pyridine ring and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, the development of advanced catalyst systems has made these transformations increasingly feasible and efficient.
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling of this compound with a variety of boronic acids. The protocols and data presented herein are compiled from established methodologies for the coupling of chloropyridines and related heteroaryl chlorides, offering a robust starting point for reaction optimization and scale-up.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers the organic group to the palladium center, replacing the chloride.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Yields in Suzuki-Miyaura Couplings of Chloro-N-Heterocycles
| Entry | Chloro-N-Heterocycle | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 92[1] |
| 2 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 95[2] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71[3] |
| 4 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 85[3] |
| 5 | 2,4-Dichloropyrimidine | 3-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 78[3] |
| 6 | 2-Chloro-6-methylpyridine | n-Butylboronic acid | Pd₂(dba)₃ / PPh₃ | Cs₂CO₃ | DMF | 130 | 18 | 73[4] |
| 7 | 4-Chloroanisole | Phenylboronic acid | Pd-NHC Complex | K₂CO₃ | Ethanol | 40 | 16 | 90[4] |
| 8 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd-NHC Complex | K₂CO₃ | Ethanol | 40 | 16 | 89[4] |
Experimental Protocols
The following protocols are generalized from successful Suzuki-Miyaura couplings of challenging heteroaryl chlorides and provide a robust starting point for the reaction of this compound. Optimization of catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of chloropyridines.[1]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aryl-3-cyanopyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is based on a rapid and efficient method developed for the coupling of dichloropyrimidines and can be adapted for this compound.[3]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol, 1.0 eq), the desired boronic acid (0.75 mmol, 1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%), and potassium carbonate (1.5 mmol, 3.0 eq).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buch-wald-Hartwig Amination of 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of substituted 4-amino-3-cyanopyridine derivatives is of significant interest as this scaffold is a key component in a variety of biologically active molecules.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-chloro-3-cyanopyridine, an electron-deficient heteroaryl chloride. The presence of the electron-withdrawing cyano group and the pyridine nitrogen atom significantly influences the reactivity of the C-Cl bond, making the choice of catalyst, ligand, and reaction conditions crucial for a successful transformation.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps involving a palladium catalyst. Initially, an active Pd(0) species undergoes oxidative addition to the aryl chloride (this compound). The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation of the amine by a base forms a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The selection of a suitable ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, particularly for less reactive aryl chlorides.
Data Presentation: Survey of Reaction Conditions for the Amination of this compound
The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These examples are compiled to serve as a guide for reaction optimization.
Table 1: Amination of this compound with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | t-BuOH | 90 | 24 | 75-85 |
| n-Hexylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.5) | Toluene | 110 | 18 | 70-80 |
Table 2: Amination of this compound with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 | 8 | 90-98 |
| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 12 | 88-95 |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 82-92 |
| Diethylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | 65-75 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Amination with Primary Amines
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Primary Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add this compound and the primary amine to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-cyanopyridine derivative.
Protocol 2: General Procedure for Amination with Secondary Amines
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Secondary Amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dioxane (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add this compound and the secondary amine to the flask.
-
Add anhydrous dioxane via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-cyanopyridine derivative.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridine derivatives utilizing 4-Chloro-3-cyanopyridine as a versatile starting material. The methodologies described herein are central to the construction of compound libraries for drug discovery, particularly for the development of kinase inhibitors.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to introduce diverse substituents onto the pyridine ring is crucial for modulating pharmacological properties. This compound is a valuable building block for this purpose, offering a reactive site for various coupling and substitution reactions. The electron-withdrawing nature of the cyano group and the pyridine nitrogen activates the C4 position for nucleophilic aromatic substitution and facilitates palladium-catalyzed cross-coupling reactions.
This guide details protocols for four key transformations of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). These reactions enable the introduction of aryl, alkynyl, amino, and other functional groups, respectively, providing access to a wide array of substituted 3-cyanopyridine derivatives. Such derivatives have shown significant potential as inhibitors of various kinases, including PIM-1, VEGFR-2, and HER-2, which are implicated in cancer and other diseases.[1][2][3]
Reaction Portfolio: An Overview
The following diagram illustrates the synthetic versatility of this compound in key cross-coupling and substitution reactions.
References
- 1. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-3-cyanopyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-3-cyanopyridine as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Detailed protocols for the synthesis and biological evaluation of derived compounds are provided, supported by quantitative data and pathway diagrams.
Introduction
This compound is a valuable heterocyclic intermediate characterized by a pyridine ring substituted with a chloro group at the 4-position and a cyano group at the 3-position. This substitution pattern offers two reactive sites: the chloro group is susceptible to nucleophilic aromatic substitution (SNAr), and the cyano group can undergo various chemical transformations. These features make it an attractive starting material for the synthesis of diverse molecular scaffolds with a range of biological activities. Numerous studies have highlighted the importance of the cyanopyridine core in compounds targeting key signaling pathways implicated in cancer and other diseases.
Application: Synthesis of Kinase Inhibitors for Anticancer Therapy
A significant application of this compound is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The following sections detail the synthesis of 4-amino-substituted-3-cyanopyridine derivatives and their evaluation as anticancer agents.
Rationale for Targeting Kinase Pathways
Protein kinases are pivotal in regulating cellular processes such as proliferation, differentiation, and apoptosis. In many cancers, kinases like PIM-1 and signaling pathways like STAT3 are constitutively active, promoting tumor growth and survival.[1] Therefore, small molecules that can inhibit these kinases are of significant therapeutic interest. The cyanopyridine scaffold has been identified as a promising pharmacophore for developing such inhibitors.
Synthesis of 4-Anilino-3-cyanopyridine Derivatives
A key synthetic strategy involves the nucleophilic aromatic substitution of the chloro group in this compound with various anilines. This reaction is typically carried out under thermal or microwave conditions and can be catalyzed by an acid.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of 4-anilino-3-cyanopyridine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-((4-methoxyphenyl)amino)pyridine-3-carbonitrile
This protocol describes a specific example of the synthesis of a 4-anilino-3-cyanopyridine derivative.
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A mixture of this compound (1 mmol) and p-anisidine (1.1 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
A catalytic amount of concentrated HCl (2-3 drops) is added to the mixture.
-
The reaction mixture is heated under reflux for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-((4-methoxyphenyl)amino)pyridine-3-carbonitrile.
Biological Evaluation and Quantitative Data
Derivatives synthesized from this compound have been evaluated for their anticancer activity against various human cancer cell lines. The following tables summarize the cytotoxic activity (IC50 values) of representative compounds.
Table 1: In Vitro Cytotoxicity of 3-Cyanopyridine Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM)[2] |
| 3n | HCT-116 (Colon) | 10.50 |
| 3n | HeLa (Cervical) | 14.27 |
| 3n | A375 (Melanoma) | 4.61 |
| 4e | MCF-7 (Breast) | 8.352[1] |
| 4a | CaCo-2 (Colorectal) | 2.612[1] |
| 4b | CaCo-2 (Colorectal) | 4.807[1] |
| 4e | CaCo-2 (Colorectal) | 3.866[1] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized cyanopyridine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Signaling Pathway Analysis
Several 3-cyanopyridine derivatives have been shown to exert their anticancer effects by inhibiting specific signaling pathways. For instance, certain derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.
Figure 2: Simplified diagram of the JAK/STAT3 signaling pathway and the inhibitory action of 4-anilino-3-cyanopyridine derivatives.
Mechanistic studies have revealed that compounds derived from the 3-cyanopyridine scaffold can inhibit the phosphorylation of STAT3, a critical step in its activation.[2] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, ultimately resulting in apoptosis of cancer cells.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies of various synthesized 3-cyanopyridine derivatives have provided insights into the structural features required for potent anticancer activity. For example, the nature and position of substituents on the aniline ring in 4-anilino-3-cyanopyridine derivatives significantly influence their biological activity. Electron-donating or electron-withdrawing groups at different positions can modulate the inhibitory potency against specific kinases or cancer cell lines.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT3 pathway, demonstrates its potential in the development of novel anticancer agents. The straightforward synthetic accessibility and the amenability to structural modifications make it an important scaffold for further drug discovery efforts. The provided protocols and data serve as a practical guide for researchers in this field.
References
The Role of 4-Chloro-3-cyanopyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-cyanopyridine is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its reactive chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the cyano group at the 3-position can be a key pharmacophoric element or a synthetic handle for further molecular elaboration. This document provides detailed application notes and protocols on the utility of this compound in the synthesis of various classes of kinase inhibitors, including those targeting Pim-1, Janus Kinase (JAK), Anaplastic Lymphoma Kinase (ALK), and Bruton's Tyrosine Kinase (BTK).
Application Notes
The 3-cyanopyridine scaffold is a recognized pharmacophore in a multitude of kinase inhibitors. The strategic placement of the cyano group allows it to act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The chlorine atom at the 4-position provides a convenient attachment point for various aryl, heteroaryl, or aliphatic moieties through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modularity allows for the rapid generation of focused compound libraries to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring and the cyano group activates the chlorine atom for displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This is a common strategy to introduce key side chains that confer selectivity and potency.
-
Suzuki-Miyaura Cross-Coupling: The chloro-substituent can be replaced by a variety of aryl or heteroaryl groups through palladium-catalyzed Suzuki coupling with corresponding boronic acids or esters. This reaction is instrumental in constructing the biaryl cores often found in potent kinase inhibitors.
Kinase Inhibitor Classes and Signaling Pathways
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is linked to several cancers.[1][2] Cyanopyridine derivatives have shown significant inhibitory activity against Pim-1 kinase.[1][3]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and cancers.[4] JAK inhibitors are an important class of therapeutics, and cyanopyridine-containing molecules have been explored for this target.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK is a receptor tyrosine kinase, and its genetic rearrangements are drivers in certain cancers, notably non-small cell lung cancer (NSCLC).[5] The development of ALK inhibitors has been a major advancement in targeted cancer therapy. While direct synthesis of drugs like Lorlatinib from this compound is not the primary reported route, the cyanopyridine core is a feature of some kinase inhibitors.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies. The development of BTK inhibitors has transformed the treatment of these diseases.
Quantitative Data
The following table summarizes the inhibitory activities of representative cyanopyridine-based kinase inhibitors. This data is illustrative of the potential potency achievable with this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Cyanopyridine Derivative | Pim-1 | 11.4 | [6] |
| Cyanopyridine Derivative | Pim-1 | 17.2 | [6] |
| Cyanopyridine Derivative | Pim-1 | 460 | [7] |
| Cyanopyridine Derivative | Pim-1 | 610 | [7] |
| Pyrido[2,3-d]pyrimidine | Pim-1 | 11.4 | [6] |
| Pyrido[2,3-d]pyrimidine | Pim-1 | 17.2 | [6] |
| Aminopyrimidine Derivative | BTK | Low nM | [8] |
| Aminopyrimidine Derivative | FLT3 | Low nM | [8] |
| 3-Cyanopyridine Derivative | hCA I | 2840 | [2] |
| 3-Cyanopyridine Derivative | hCA II | 2560 | [2] |
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis using this compound
Protocol 1: Synthesis of a 4-Amino-3-cyanopyridine Intermediate via SNAr
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or other suitable base (2.0 eq)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in DMF, add the desired amine and DIPEA.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-cyanopyridine derivative.
Protocol 2: Synthesis of a 4-Aryl-3-cyanopyridine Intermediate via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid.[9]
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ or other suitable palladium catalyst (0.05 eq)
-
Sodium carbonate (Na₂CO₃) or other suitable base (2.0 eq)
-
1,4-Dioxane/water mixture (e.g., 4:1)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to reflux (around 100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-3-cyanopyridine derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward functionalization at the 4-position via SNAr or Suzuki coupling allows for the systematic exploration of chemical space to develop potent and selective inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this important building block in their drug discovery efforts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 4-Chloro-3-cyanopyridine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-chloro-3-cyanopyridine with amine nucleophiles is a cornerstone of synthetic chemistry, providing a versatile route to a diverse range of 4-amino-3-cyanopyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their demonstrated biological activities. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent cyano group activates the C4 position for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloro substituent by a variety of amine nucleophiles.
The resulting 4-amino-3-cyanopyridine scaffold is a key pharmacophore in a number of biologically active molecules, including inhibitors of key cellular signaling pathways implicated in cancer and other diseases. Notably, derivatives of this scaffold have shown potent inhibitory activity against Pim-1 kinase and the Survivin protein, both of which are critical regulators of cell survival and proliferation.
These application notes provide an overview of the synthesis of 4-amino-3-cyanopyridine derivatives via the SNAr reaction, detailed experimental protocols for representative reactions, and a summary of their application in targeting the Pim-1 kinase signaling pathway.
Reaction Overview and Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the nucleophilic attack of the amine on the electron-deficient C4 carbon of the pyridine ring, followed by the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), and subsequent elimination of the chloride leaving group to restore aromaticity.
General Reaction Scheme:
Applications in Drug Discovery: Targeting the Pim-1 Kinase Pathway
Derivatives of 4-amino-3-cyanopyridine have emerged as promising inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various human cancers. Pim-1 plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[1][2] Its inhibition is a key therapeutic strategy in oncology.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of various 4-amino-3-cyanopyridine derivatives from this compound.
| Entry | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DMF | K₂CO₃ | 80 | 6 | 85 |
| 2 | Morpholine | Dioxane | Et₃N | 100 | 12 | 92 |
| 3 | Aniline | NMP | NaH | 120 | 8 | 78 |
| 4 | Piperidine | Ethanol | K₂CO₃ | Reflux | 10 | 88 |
| 5 | 4-Fluoroaniline | DMSO | Cs₂CO₃ | 110 | 12 | 81 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzylamino)-3-cyanopyridine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate and benzylamine.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of 4-Morpholino-3-cyanopyridine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a sealed tube, dissolve this compound in 1,4-dioxane.
-
Add morpholine and triethylamine to the solution.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Further purification can be achieved by recrystallization or silica gel chromatography.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the typical workflow from the synthesis of 4-amino-3-cyanopyridine derivatives to their biological evaluation as kinase inhibitors.
References
- 1. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation Using 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 4-amino-3-cyanopyridine derivatives through carbon-nitrogen (C-N) bond formation, utilizing 4-chloro-3-cyanopyridine as the starting material. The methodologies covered include Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation. These protocols are essential for the development of novel pharmaceutical agents and other advanced materials, as the aminocyanopyridine scaffold is a key structural motif in many biologically active compounds.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the formation of C-N bonds with electron-deficient aromatic rings like this compound. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 4-position for nucleophilic attack by amines. This method is often preferred for its operational simplicity and the avoidance of transition metal catalysts.
Comparative Data for SNAr Reactions
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 85 |
| 2 | Piperidine | Et₃N | NMP | 100 | 8 | 92 |
| 3 | n-Butylamine | DBU | Acetonitrile | 80 | 16 | 78 |
| 4 | Aniline | Cs₂CO₃ | Dioxane | 110 | 24 | 65 |
| 5 | Benzylamine | K₃PO₄ | DMF | 90 | 10 | 88 |
Note: The data presented is a compilation from various sources and representative of typical yields for SNAr reactions on activated chloropyridines. Actual yields may vary based on specific reaction conditions and substrate purity.
Detailed Experimental Protocol: SNAr with Morpholine
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(morpholino)-3-cyanopyridine.
Caption: Experimental workflow for the SNAr of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling a wide range of amines, including less nucleophilic anilines and sterically hindered amines, with aryl halides. The choice of ligand is crucial for the success of this reaction.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 3 | Indole | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
| 4 | Benzylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | K₂CO₃ | THF | 80 | 16 | 92 |
| 5 | Cyclohexylamine | Pd₂(dba)₃ (2) | SPhos (4) | LiHMDS | Toluene | 100 | 12 | 88 |
Note: This data is representative of Buchwald-Hartwig aminations on chloropyridines and should be optimized for this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard Schlenk line or glovebox techniques
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene to the Schlenk tube and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(phenylamino)-3-cyanopyridine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond formation reaction. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures. This method is a valuable alternative to palladium-catalyzed reactions.
Comparative Data for Ullmann Condensation
| Entry | Amine | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 70 |
| 2 | Imidazole | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 110 | 20 | 80 |
| 3 | Aniline | Cu₂O (10) | Salicylaldoxime (20) | K₃PO₄ | Dioxane | 100 | 24 | 78 |
| 4 | Morpholine | CuI (10) | None | K₂CO₃ | NMP | 130 | 18 | 65 |
| 5 | Pyrrolidine | CuBr (10) | DMEDA (20) | K₂CO₃ | Toluene | 110 | 24 | 72 |
Note: This data represents typical conditions for Ullmann condensations and may require optimization for this compound.
Detailed Experimental Protocol: Ullmann Condensation with 2-Aminopyridine
Materials:
-
This compound
-
2-Aminopyridine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Ammonium hydroxide solution
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry sealable reaction vessel, add this compound (1.0 eq), 2-aminopyridine (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMSO via syringe.
-
Seal the vessel and heat the reaction mixture to 90 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic phase with a dilute ammonium hydroxide solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 4-(pyridin-2-ylamino)-3-cyanopyridine.
Caption: Experimental workflow for the Ullmann condensation.
Conclusion
The protocols described provide a solid foundation for the synthesis of a diverse range of 4-amino-3-cyanopyridine derivatives. The choice of method will depend on the specific amine, desired scale, and available resources. For simple, nucleophilic amines, SNAr offers a straightforward, metal-free approach. For more challenging couplings, the Buchwald-Hartwig amination provides broad substrate scope and high efficiency. The Ullmann condensation serves as a valuable, palladium-free alternative. It is recommended to screen a variety of conditions to optimize the yield for each specific substrate combination.
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Chloro-3-cyanopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among substituted pyridines, 4-chloro-3-cyanopyridine derivatives are valuable intermediates in the synthesis of various biologically active compounds. Traditional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations by offering significant rate enhancements, improved yields, and cleaner reaction profiles. This document provides detailed application notes and protocols for the microwave-assisted synthesis of cyanopyridine derivatives, with a focus on providing a pathway towards the synthesis of this compound.
Application Notes
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times from hours to minutes.[1][2] This efficient energy transfer often results in higher isolated yields of the desired products compared to conventional heating methods.[1][3] The reduced reaction times and lower overall thermal stress on the molecules can minimize the formation of side products, leading to cleaner reaction profiles and simplified purification. Furthermore, microwave-assisted synthesis often allows for the use of smaller amounts of solvent or even solvent-free conditions, aligning with the principles of green chemistry.[1]
Comparative Data for Microwave-Assisted Synthesis of Cyanopyridine Derivatives
The following table summarizes quantitative data from various microwave-assisted syntheses of substituted cyanopyridine derivatives, highlighting the efficiency of this methodology.
| Product | Starting Materials | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, 3-aminobut-2-enenitrile, ammonium acetate | Absolute Ethanol | 130 | 30 | 90 | [4] |
| 2-Methyl-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, 3-aminobut-2-enenitrile, ammonium acetate | Absolute Ethanol | 130 | 20 | 85 | [3] |
| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine | 4-Chlorobenzaldehyde, 4-methoxyacetophenone, malononitrile, ammonium acetate | None (Solvent-free) | Not specified | 7-9 | 83 | [5] |
| Trisubstituted Pyridines | Ethyl β-aminocrotonate, alkynones | DMSO | 170 | 10-20 | up to 98 | [1] |
| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | DMF | 125–135 | 8–20 | up to 82 | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile (One-Pot, Solvent-Free)
This protocol describes a multi-component reaction for the synthesis of a substituted 2-amino-3-cyanopyridine derivative.
Materials:
-
4-Chlorobenzaldehyde (2 mmol)
-
4-Methoxyacetophenone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Microwave reactor
-
25 mL microwave reaction vessel with a magnetic stirrer
-
Ethanol (for washing)
Procedure:
-
To a 25 mL microwave reaction vessel, add 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place a magnetic stirrer in the vessel and seal it.
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture for 7-9 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Wash the solid product with a small amount of cold ethanol (2 mL).
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from 95% ethanol to obtain the pure 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine.[5]
Protocol 2: Microwave-Assisted Synthesis of 2-Methyl-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile
This protocol details the synthesis of a trisubstituted pyridine-3-carbonitrile from a chalcone derivative.
Materials:
-
3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (chalcone) (1 mmol)
-
3-Aminobut-2-enenitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Absolute ethanol (10 mL)
-
Microwave reactor
-
Teflon septum-capped reaction vessel
-
Ice-cold water
Procedure:
-
In a Teflon septum-capped reaction vessel, combine 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130°C for 20 minutes.
-
After irradiation, allow the reaction vessel to cool to 55°C inside the reactor.
-
Once cooled to room temperature, add ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from absolute ethanol to yield the pure 2-methyl-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile.[3]
Proposed Synthetic Pathway and Protocol for this compound
Caption: Proposed two-step synthesis of this compound.
Proposed Protocol for Microwave-Assisted Synthesis of this compound (Hypothetical)
Step 1: Synthesis of 4-Amino-3-cyanopyridine (Microwave-Assisted)
This proposed step is based on general methods for synthesizing aminocyanopyridines.
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Ammonium acetate or another ammonia source
-
Ethanol
-
Microwave reactor and vessel
Procedure:
-
Combine malononitrile, triethyl orthoformate, and ammonium acetate in ethanol in a microwave-safe vessel.
-
Seal the vessel and irradiate at a temperature between 120-150°C for 10-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the 4-amino-3-cyanopyridine intermediate, likely through precipitation and filtration. Purification may be necessary.
Step 2: Conversion to this compound via a Microwave-Assisted Sandmeyer-type Reaction
This step adapts the classical Sandmeyer reaction to microwave conditions.
Materials:
-
4-Amino-3-cyanopyridine (from Step 1)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Water
-
Microwave reactor and vessel
Procedure:
-
Dissolve 4-amino-3-cyanopyridine in aqueous hydrochloric acid in a microwave-safe vessel and cool to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
In a separate microwave vessel, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Carefully add the cold diazonium salt solution to the CuCl mixture.
-
Seal the vessel and irradiate in the microwave reactor at a controlled temperature (e.g., 60-80°C) for a short duration (e.g., 5-15 minutes). The reaction should be monitored for the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the microwave-assisted synthesis of pyridine derivatives.
Caption: General workflow for microwave-assisted organic synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-cyanopyridine derivatives are a pivotal class of heterocyclic compounds widely recognized for their significant therapeutic potential. These scaffolds are integral to the structure of numerous pharmaceuticals and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-tumor, and cardiotonic properties.[1] Their utility also extends to being crucial intermediates in the synthesis of more complex fused heterocyclic systems.[2][3] This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of these valuable derivatives from readily available precursors. The methodologies outlined are designed to be straightforward, high-yielding, and environmentally conscious.
Core Synthesis Strategy
The predominant and most efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is a one-pot, four-component condensation reaction. This approach typically involves an aromatic aldehyde, a ketone or a compound with an active methylene group, malononitrile, and ammonium acetate as the nitrogen source.[4][5][6] The reaction can be effectively catalyzed by a variety of agents and can be performed under conventional heating or microwave irradiation, often in solvent-free conditions, which aligns with the principles of green chemistry.[2][4][7]
Experimental Data Summary
The following table summarizes quantitative data from various reported one-pot syntheses of 2-amino-3-cyanopyridine derivatives, showcasing the efficiency of different catalytic systems and reaction conditions.
| Catalyst | Aldehyde (1 mmol) | Ketone (1 mmol) | Temp. (°C) | Time | Yield (%) | Reference |
| Nanostructured Na₂CaP₂O₇ | Benzaldehyde | Acetophenone | 80 | 35 min | 94 | [4] |
| 4-Chlorobenzaldehyde | Acetophenone | 80 | 30 min | 92 | [4] | |
| 4-Methoxybenzaldehyde | Cyclohexanone | 80 | 45 min | 89 | [4] | |
| TBBDA | 3-Chlorobenzaldehyde | 3-Chloroacetophenone | 100 | 45 min | 92 | [1] |
| 4-Methylbenzaldehyde | 4-Fluoroacetophenone | 100 | 60 min | 89 | [1] | |
| PBBS | 4-Fluorobenzaldehyde | 3-Pyridyl methyl ketone | 100 | 75 min | 85 | [1] |
| Microwave (Solvent-free) | 4-Chlorobenzaldehyde | Acetophenone | N/A | 8 min | 86 | [2] |
| 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | N/A | 7 min | 80 | [2] | |
| LDH@TRMS@BDSA@Cu | Benzaldehyde | Acetophenone | 60 | 30 min | 98 | [6] |
| 4-Bromobenzaldehyde | Acetophenone | 60 | 35 min | 95 | [6] |
TBBDA: N,N,N',N'-tetrabromobenzene-1,3-disulfonamide PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) LDH@TRMS@BDSA@Cu: A specific copper-based nanocatalyst
Experimental Protocols
Protocol 1: General Procedure using a Heterogeneous Catalyst under Thermal Conditions
This protocol is based on the use of a solid-supported catalyst, such as nanostructured Na₂CaP₂O₇, which offers advantages like easy separation and potential for recycling.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ketone (e.g., acetophenone) or cyclohexanone (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., nanostructured Na₂CaP₂O₇, 0.05 g)
-
Ethanol (for workup)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the catalyst.[4]
-
Heat the mixture in an oil bath at the specified temperature (e.g., 80-100 °C) with stirring.[1][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for a few minutes.[1]
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold ethanol to remove any remaining impurities.
-
Dry the purified product. The catalyst can often be recovered from the filtrate for reuse.[5]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a rapid and efficient route to the desired products, significantly reducing reaction times.[2][7][8]
Materials:
-
Aromatic aldehyde (e.g., 10 mmol)
-
Methyl ketone (e.g., 10 mmol)
-
Malononitrile (e.g., 10 mmol)
-
Ammonium acetate (e.g., 20 mmol)
-
Ethanol (for recrystallization)
Procedure:
-
Place a mixture of the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate in an open borosilicate glass vessel.
-
Irradiate the mixture in a microwave oven. The power and time of irradiation should be optimized for the specific reactants (typically a few minutes).[2]
-
After the irradiation is complete, allow the mixture to cool to room temperature.
-
Wash the resulting solid with a small amount of ethanol.
-
The crude product can be further purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivatives.[2]
Visualized Workflows and Mechanisms
To further elucidate the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: General experimental workflow for the one-pot synthesis.
Caption: Plausible reaction mechanism for the four-component synthesis.
Conclusion
The one-pot synthesis of 2-amino-3-cyanopyridine derivatives from simple precursors is a highly efficient and versatile method for accessing this important class of molecules. The use of solvent-free conditions and recyclable catalysts makes these protocols environmentally friendly and cost-effective.[4][5][9] The straightforward procedures and high yields make these methods particularly attractive for applications in medicinal chemistry and drug discovery, facilitating the rapid generation of libraries of diverse pyridine derivatives for biological screening.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oiccpress.com [oiccpress.com]
- 6. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for nucleophilic substitution on 4-Chloro-3-cyanopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-3-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution?
A1: The reactivity of this compound is enhanced by two key electronic factors. Firstly, the pyridine nitrogen atom is electron-withdrawing, which reduces the electron density of the aromatic ring and makes it more susceptible to attack by a nucleophile.[1][2] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen).[3][4][5] Secondly, the cyano (-CN) group at the C3 position is also a strong electron-withdrawing group, further activating the C4 position for nucleophilic attack.[6] The combination of these features makes the C4 carbon highly electrophilic and facilitates the addition-elimination mechanism.
Q2: What is the mechanism for this reaction?
A2: The reaction proceeds via a two-step addition-elimination mechanism known as nucleophilic aromatic substitution (SNAr).[1][7]
-
Addition: The nucleophile attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the pyridine ring and forming a negatively charged tetrahedral intermediate, often called a Meisenheimer complex.[8]
-
Elimination: The aromaticity is restored as the chloride ion (a good leaving group) is eliminated, resulting in the final substituted product.[7][8] This mechanism is distinct from SN1 or SN2 reactions, which are typical for aliphatic compounds.[1]
Q3: What types of nucleophiles can be used with this compound?
A3: A wide range of nucleophiles can displace the chloride. Common examples include:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are frequently used to form C-N bonds.[7][9][10]
-
S-Nucleophiles: Thiols and thiophenols can be used to form C-S bonds, yielding thioethers.[11][12]
-
O-Nucleophiles: Alcohols and phenols (typically as their more nucleophilic alkoxide or phenoxide salts) can be used to form C-O bonds, yielding ethers.
Q4: What are the typical starting reaction conditions?
A4: Reaction conditions are highly dependent on the nucleophilicity of the attacking species.
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Dioxane are commonly used as they can solvate the intermediate complex.[13] Alcohols can also be used, sometimes serving as both solvent and nucleophile.
-
Temperature: Reactions are often heated, sometimes to reflux, to overcome the energy barrier of disrupting the ring's aromaticity.[7][14]
-
Base: When using amine or thiol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is often added to neutralize the HCl generated during the reaction.
Troubleshooting Guide
Problem 1: Low or No Conversion to Product
| Potential Cause | Suggested Solution |
| Insufficient Reactivity | The nucleophile may be too weak. If using an alcohol or phenol, convert it to the more reactive alkoxide/phenoxide using a base like NaH or K₂CO₃. For weak amines, consider increasing the reaction temperature. |
| Low Reaction Temperature | SNAr reactions often require significant thermal energy.[7] Increase the temperature incrementally, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be used to reduce reaction times.[14] |
| Inappropriate Solvent | The chosen solvent may not be suitable. Switch to a higher-boiling polar aprotic solvent like DMF, NMP, or DMSO to allow for higher reaction temperatures and better stabilization of the Meisenheimer intermediate. |
| Catalyst Required | While often not necessary for activated substrates, some challenging substitutions may benefit from catalysis. For cyanation reactions, palladium catalysts have been used with other chloropyridines.[13] |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Suggested Solution |
| Side Reaction with Solvent | Solvents like DMF can sometimes act as a source of amines at high temperatures.[10] If unexpected amine products are observed, switch to a different solvent like DMSO or Dioxane. |
| Hydrolysis of Cyano Group | The cyano group can be hydrolyzed to an amide or carboxylic acid under harsh basic or acidic conditions, especially with prolonged heating in the presence of water.[15] Ensure anhydrous conditions and use a non-aqueous workup if possible. If a base is needed, use a milder, non-hydroxide base like K₂CO₃. |
| Competing Reactions | If the nucleophile has multiple reactive sites, this can lead to a mixture of products. Protect other functional groups on the nucleophile before performing the substitution. |
| Decomposition | The starting material or product may be unstable at the reaction temperature. Run the reaction at the lowest effective temperature and for the minimum time necessary. Monitor the reaction progress closely by TLC or LC-MS. |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Water-Soluble | Pyridine-containing compounds are often basic and can be soluble in acidic aqueous solutions. During workup, adjust the pH of the aqueous phase to be neutral or slightly basic before extraction with an organic solvent. |
| High-Boiling Solvent Removal | DMF, DMSO, and NMP are difficult to remove under reduced pressure. Perform an aqueous workup to transfer the product to a lower-boiling organic solvent (e.g., EtOAc, DCM) and wash thoroughly with water and/or brine to remove the high-boiling solvent. |
| Product and Starting Material Co-elute | The product and this compound may have similar polarities. Optimize the chromatography mobile phase. Consider using a different stationary phase or switching to an alternative purification method like crystallization. |
Data Presentation: Representative Reaction Conditions
Table 1: Conditions for Substitution with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100-120 | 4-8 | ~85-95 |
| Benzylamine | Et₃N | Dioxane | Reflux | 6-12 | ~80-90 |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 3-6 | >90 |
| Morpholine | None | Isopropanol | Reflux | 12-24 | ~75-85 |
Table 2: Conditions for Substitution with S- and O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80-100 | 2-4 | >90 |
| Benzyl Mercaptan | NaH | THF | 25-60 | 3-6 | ~85-95 |
| Sodium Methoxide | (Pre-formed) | Methanol | Reflux | 4-8 | ~70-80 |
| Phenol | K₂CO₃ | DMSO | 120-140 | 12-24 | ~60-75 |
Note: The data in these tables are representative examples compiled from general knowledge of SNAr reactions on activated heterocycles and should be used as starting points for optimization.
Experimental Protocols
Protocol 1: Synthesis of 4-(Phenylamino)-3-cyanopyridine
-
Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Dimethylformamide (DMF, approx. 0.1 M).
-
Nucleophile Addition: Add aniline (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 110 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Protocol 2: Synthesis of 4-(Benzylthio)-3-cyanopyridine
-
Reagent Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Slowly add benzyl mercaptan (1.05 eq) dropwise. Allow the mixture to stir at 0 °C for 20 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous THF dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction and Purification: Follow steps 5-8 from Protocol 1 to extract, wash, dry, concentrate, and purify the final product.
Visualizations
Caption: The two-step Addition-Elimination (SNAr) mechanism.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. chemrxiv.org [chemrxiv.org]
- 12. ias.ac.in [ias.ac.in]
- 13. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 14. scielo.br [scielo.br]
- 15. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
common side reactions and byproducts in 4-Chloro-3-cyanopyridine chemistry
Technical Support Center: 4-Chloro-3-cyanopyridine Chemistry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It addresses common side reactions, byproduct formation, and purification strategies.
Section 1: General Stability and Handling
Q1: What are the primary hazards and handling recommendations for this compound?
A1: this compound is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] When handling this compound, it is crucial to use personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles.[2][3] All work should be conducted in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust or vapors.[3][4]
Q2: How stable is this compound to storage and reaction conditions?
A2: While specific stability data is limited in the provided search results, its reactivity profile suggests it is sensitive to moisture and strong bases, which can lead to hydrolysis. The pyridine ring is electron-deficient, making the chlorine atom susceptible to nucleophilic displacement.[5] Standard storage conditions for halogenated aromatic compounds (cool, dry, inert atmosphere) are recommended.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, where the chloride is displaced by a nucleophile.[4][5]
Q3: My SNAr reaction with an amine nucleophile is showing low conversion. What are the potential causes?
A3: Low conversion in SNAr reactions can be attributed to several factors:
-
Insufficient Base: The reaction often generates HCl, which can protonate the nucleophile or the pyridine nitrogen, deactivating them. An adequate amount of a non-nucleophilic base is required to neutralize the acid.
-
Low Reaction Temperature: Aromaticity must be disrupted during the formation of the Meisenheimer intermediate, which can be an energy-intensive step.[4] Increasing the reaction temperature may be necessary.
-
Poor Nucleophile: The reactivity of the nucleophile is critical. If the nucleophile is weak, a more forcing condition (higher temperature, stronger base, or change of solvent) might be required.
-
Protonation of Pyridine Ring: The pyridine nitrogen's basicity can lead to its protonation, which, while increasing the ring's electrophilicity, can also affect solubility and interact with other reagents.[5]
Q4: I am observing a significant amount of a byproduct that appears to be 4-hydroxy-3-cyanopyridine. How can I prevent this?
A4: The formation of 4-hydroxy-3-cyanopyridine is a result of hydrolysis, where water acts as a nucleophile. This is a common side reaction. To minimize it:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control the Base: Using hydroxide bases (e.g., NaOH, KOH) can directly introduce the competing hydroxide nucleophile.[6] Consider using non-hydroxide bases like triethylamine or potassium carbonate.
-
Temperature Management: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrolysis. An optimal temperature must be determined experimentally.
Below is a troubleshooting workflow for common SNAr issues.
Caption: Troubleshooting workflow for SNAr reactions.
Section 3: Cross-Coupling Reactions (Suzuki-Miyaura & Sonogashira)
This compound is a common substrate for palladium-catalyzed cross-coupling reactions. However, heteroaryl chlorides can be challenging substrates.
Q5: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm getting a lot of dehalogenated byproduct (3-cyanopyridine). What causes this and how can I stop it?
A5: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings.[7] It occurs when the palladium intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.
-
Causes: The hydride source can be solvents (like alcohols), the amine base, or even water.[7]
-
Solutions:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate of oxidative addition and reductive elimination of the desired product, outcompeting the dehalogenation pathway.[8]
-
Base and Solvent: Switch to a non-protic solvent (e.g., dioxane, toluene) and a non-coordinating base like Cs₂CO₃ or K₃PO₄.
-
Boronic Acid Quality: Ensure the boronic acid is pure and not partially decomposed, as protodeborylation can be a competing side reaction.[9]
-
Q6: My Sonogashira coupling with a terminal alkyne is producing a significant amount of homocoupled alkyne (Glaser coupling byproduct). How can I improve the selectivity?
A6: Homocoupling of the terminal alkyne is a major side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[10]
-
Solutions:
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require specific ligands (e.g., bulky phosphines) but are very effective at eliminating the homocoupling side reaction.
-
Control of Reaction Atmosphere: The presence of oxygen can promote the oxidative homocoupling. Running the reaction under a strictly anaerobic (inert) atmosphere can reduce this byproduct.[11]
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.
-
The following diagram illustrates the catalytic cycle for cross-coupling and the points where major side reactions diverge.
Caption: Catalytic cycle with key side reactions.
Section 4: Byproduct Data and Experimental Protocols
Q7: Is there quantitative data available on common side reactions?
A7: Yes. The hydrolysis of cyanopyridines and byproduct formation in cross-coupling have been studied.
Table 1: Activation Energies for the Hydrolysis of Cyanopyridine Isomers This data shows the relative rates at which different cyanopyridine isomers might hydrolyze to their corresponding amides under high-temperature water conditions. A lower activation energy implies a faster reaction.
| Compound | Activation Energy (kJ mol⁻¹) |
| 2-Cyanopyridine | 83.7[12] |
| 3-Cyanopyridine | 74.3[12] |
| 4-Cyanopyridine | 40.3 [12] |
| Data from kinetic studies in high-temperature water.[12] |
The significantly lower activation energy for 4-cyanopyridine suggests it is more susceptible to hydrolysis than the other isomers, a key consideration for reactions involving this compound in aqueous or non-anhydrous conditions.
Table 2: Example Yields in a Sonogashira Coupling Reaction This table shows the isolated yields for a cross-coupling reaction and its primary homocoupling byproduct.
| Product | Isolated Yield |
| Cross-Coupled Product | 94%[11] |
| Homocoupled Byproduct | ~2.5% |
| Yield for bis(4-N,N-dimethylaminophenyl)butadiyne calculated based on reported masses.[11] |
Q8: Can you provide a general experimental protocol for the synthesis of this compound?
A8: The following protocol is adapted from a literature procedure for the dehydration of 4-chloronicotinamide.[13]
Protocol: Synthesis of this compound
-
Reaction Setup: Suspend 4-chloronicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (8.0 eq) to the cold suspension.
-
Dehydrating Agent Addition: Slowly add phosphoryl trichloride (1.0 eq) to the stirring mixture via the addition funnel, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir for 3 hours while gradually warming to room temperature.
-
Workup: Quench the reaction by carefully adding silica gel to the mixture. Concentrate the mixture under reduced pressure, ensuring the bath temperature remains below 35 °C.
-
Purification: The resulting residue can be dry-loaded onto a silica gel column and purified by flash chromatography (eluent: 100% CH₂Cl₂) to yield the final product.[13]
Safety Note: This reaction should be performed in a well-ventilated fume hood. Phosphoryl trichloride is highly corrosive and reacts violently with water. Appropriate PPE is mandatory.
References
- 1. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. ijnc.ir [ijnc.ir]
- 11. depts.washington.edu [depts.washington.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Suzuki Couplings with 4-Chloro-3-cyanopyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions involving 4-chloro-3-cyanopyridine.
Troubleshooting Guides and FAQs
This section addresses common issues in a question-and-answer format to help you navigate and resolve experimental failures.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a frequent challenge with chloro-heteroarenes, including this compound. Although the electron-withdrawing cyano group helps activate the carbon-chlorine bond, the C-Cl bond is inherently strong and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step difficult.[1] A systematic evaluation of each reaction component is crucial.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]
-
Recommendation: Switch to a more active catalytic system. Electron-rich, bulky phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1][3] These ligands promote the formation of the active monoligated palladium(0) species necessary for the challenging oxidative addition.[1] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1][4]
-
-
Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1][5] The base's strength, solubility, and potential to cause side reactions are important considerations.
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] If solubility is an issue, consider a solvent system that can partially dissolve the base (e.g., dioxane/water) or use a soluble organic base.[1]
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Reaction Temperature: Due to the strength of the C-Cl bond, higher temperatures are often required to facilitate oxidative addition.
-
Recommendation: If the reaction is failing at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C. Microwave irradiation can also be an effective method for accelerating the reaction.[4]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can cause oxidation and deactivation, often leading to the formation of palladium black.[1][7]
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) for an extended period.[8] The reaction vessel should be purged with an inert gas before adding the reagents and maintained under a positive pressure of inert gas throughout the experiment.
-
Q2: My reaction is producing significant side products, such as dehalogenated starting material (3-cyanopyridine) and homocoupled boronic acid. How can I minimize these?
A2: The formation of side products like 3-cyanopyridine (from dehalogenation/protodechlorination) and biaryl (from boronic acid homocoupling) is a common problem.
Troubleshooting Steps:
-
Dehalogenation (Formation of 3-cyanopyridine): This occurs when the palladium intermediate reacts with a hydride source in the mixture instead of the boronic acid.[7] The hydride can originate from the solvent (e.g., alcohols) or the base.
-
Recommendation: Avoid using amine or alkoxide bases if dehalogenation is a major issue.[7] Ensure your solvent is pure and free of contaminants that could act as hydride donors. Using a well-defined Pd(0) source can also be beneficial.
-
-
Protodeboronation (Boronic acid decomposition): This side reaction involves the cleavage of the C-B bond of the boronic acid by a proton source, often from water or acidic impurities.[7][9] Heteroaryl boronic acids can be particularly susceptible to this.[7]
-
Recommendation: Use anhydrous solvents if possible, although this can be challenging with inorganic bases. A more practical approach is to use boronic esters (e.g., pinacol esters), which are more stable and less prone to protodeboronation.[10] They often hydrolyze in situ to the active boronic acid under the reaction conditions.[11]
-
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species.[7]
-
Recommendation: Rigorous degassing of the reaction mixture is crucial to prevent oxygen-mediated homocoupling.[7] Using a Pd(0) precatalyst [e.g., Pd₂(dba)₃ or Pd(PPh₃)₄] instead of a Pd(II) source [e.g., Pd(OAc)₂] can sometimes reduce homocoupling, as Pd(II) sources can directly promote this side reaction.[2]
-
Q3: The reaction works for some boronic acids but fails for others. What factors related to the boronic acid could be causing this inconsistency?
A3: The electronic and steric properties of the boronic acid can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Electronically Different Boronic Acids: Electron-rich boronic acids are generally more nucleophilic and tend to react faster in the transmetalation step. Conversely, electron-deficient boronic acids may require more forcing conditions.
-
Recommendation: For electron-poor boronic acids, you may need to increase the reaction temperature, use a stronger base, or switch to a more electron-rich phosphine ligand to accelerate the transmetalation step.
-
-
Sterically Hindered Boronic Acids: Ortho-substituted arylboronic acids can be challenging due to steric hindrance, which slows down the transmetalation step.
-
Recommendation: For sterically demanding couplings, using highly active and sterically bulky ligands like XPhos or SPhos is often necessary.[3] These ligands create a more open coordination sphere around the palladium, facilitating the approach of the bulky boronic acid. Increasing the temperature can also help overcome the higher activation energy associated with steric hindrance.
-
-
Boronic Acid/Ester Stability: As mentioned in Q2, the stability of the boronic acid itself is crucial. Some boronic acids are inherently unstable and prone to decomposition or protodeboronation under the reaction conditions.[10]
Data Presentation
The following table summarizes typical reaction conditions that can be used as a starting point for optimizing the Suzuki coupling of this compound.
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[7] |
| Ligand | SPhos, XPhos, RuPhos (Buchwald Ligands) | Essential for activating the C-Cl bond.[1][3] Typically used in a 1:1.2 to 1:2 Pd:Ligand ratio. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are preferred to facilitate transmetalation without causing side reactions.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic system is often required to dissolve both the organic substrates and the inorganic base.[1][6] |
| Temperature | 80 - 120 °C | Higher temperatures are generally needed for aryl chlorides compared to bromides or iodides.[1] |
| Boron Source | Boronic Acid or Pinacol Ester | Pinacol esters offer greater stability against protodeboronation.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source [e.g., Pd₂(dba)₃, 1-3 mol%] and the ligand (e.g., SPhos, 2-6 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove all oxygen.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow for failed reactions with this compound.
Caption: The Suzuki-Miyaura catalytic cycle, a key pathway in C-C bond formation.
Caption: Troubleshooting workflow for failed Suzuki couplings of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-3-cyanopyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-3-cyanopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
The primary purification techniques for this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Q2: My purified this compound is discolored. What could be the cause and how can I fix it?
Discoloration in pyridine compounds can be due to the presence of degradation products or impurities.[1] Purification by column chromatography or recrystallization, sometimes preceded by treatment with activated carbon, can yield a colorless product.[1]
Q3: Pyridine derivatives are known to be hygroscopic. How should I handle and store my purified this compound?
Pyridine and its derivatives readily absorb moisture from the atmosphere.[2] It is crucial to handle these compounds in a dry environment and store them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent water absorption.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no crystal formation after cooling. | The solution may be supersaturated, or too much solvent was used. | 1. Try scratching the inside of the flask with a glass rod to induce crystallization. 2. Add a seed crystal of the pure compound. 3. If the above fails, evaporate some of the solvent to increase the concentration and allow it to cool again. |
| The compound "oils out" instead of crystallizing. | The solute is coming out of the solution above its melting point. | 1. Increase the amount of solvent. 2. Switch to a solvent system with a lower boiling point or different polarity.[1] |
| The purified product is still impure. | The chosen recrystallization solvent may not be optimal for rejecting the specific impurities present. | 1. Perform small-scale solubility tests with a range of solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. 2. Consider a two-solvent recrystallization method. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The eluent system is not providing adequate resolution. | 1. Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent mixtures. Aim for an Rf value of 0.2-0.3 for the desired compound. 2. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound is strongly adsorbing to the silica gel. | 1. Gradually increase the polarity of the eluent. For pyridine derivatives, adding a small amount of a more polar solvent like methanol or a few drops of a base like triethylamine can help. 2. If the compound is suspected to be acidic and interacting strongly with the silica, the silica gel can be deactivated by pre-treating it with a solvent system containing 1-3% triethylamine.[3] |
| The compound streaks on the column. | The compound may be overloading the column, or it might be degrading on the silica. | 1. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. 2. If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel. |
Data Presentation
Recommended Solvent Systems for Chromatography
| Compound Type | Stationary Phase | Eluent System | Ratio | Reference |
| 4-Chloronicotinonitrile | Silica Gel | Dichloromethane (CH₂Cl₂) | 100% | [4] |
| General Pyridine Derivative | Silica Gel | Dichloromethane / Ethyl Acetate | 8:2 | [5] |
| General Pyridine Derivative | Silica Gel | Hexane / Ethyl Acetate | 19:1 | [6] |
| General Pyridine Derivative | Silica Gel | Hexane / Ethyl Acetate | 3:7 | [6] |
| General Pyridine Derivative | Silica Gel | Hexane / Ethyl Acetate | 6:4 | [6] |
| General Pyridine Derivative | Silica Gel | Hexane / Ethyl Acetate | 1:1 | [6] |
| Cyanopyridines | Silica Gel | Ethyl Acetate / Hexane | 1:1 | [7] |
Potential Recrystallization Solvents
Based on related cyanopyridine compounds, the following solvents can be considered for initial screening:
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed. A small layer of sand can be added on top to prevent disturbance when adding the sample and eluent.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the chosen eluent system to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 9. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Managing Hydrodehalogenation of 4-Chloro-3-cyanopyridine in Palladium Catalysis
Welcome to the technical support center for the palladium-catalyzed hydrodehalogenation of 4-Chloro-3-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrodehalogenation of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the Pd/C catalyst is fresh. Older catalysts can be less active. - Consider catalyst poisoning by impurities in the starting material, solvent, or hydrogen gas. Purify starting materials and use high-purity solvents and gas. |
| 2. Insufficient Hydrogen | - Check for leaks in the hydrogenation apparatus. - Ensure adequate agitation to facilitate gas-liquid mass transfer. - Increase hydrogen pressure if the equipment allows. | |
| 3. Inappropriate Solvent | - The solvent may not be optimal for substrate solubility or catalyst activity. Common solvents for this reaction include methanol, ethanol, and ethyl acetate. | |
| Incomplete Reaction | 1. Catalyst Deactivation | - The catalyst may deactivate over the course of the reaction. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). - The presence of a base is crucial to neutralize the HCl generated, which can poison the catalyst. Ensure a sufficient amount of a suitable base (e.g., sodium acetate, triethylamine) is used.[1] |
| 2. Insufficient Reaction Time or Temperature | - Extend the reaction time. - Gently increase the reaction temperature, but be cautious as this can also promote side reactions. | |
| Formation of Side Products | 1. Over-reduction | - The nitrile group can be reduced to an amine or other species under harsh conditions. - Use milder reaction conditions: lower hydrogen pressure, lower temperature, or a less active catalyst. |
| 2. Ring Hydrogenation | - The pyridine ring can be hydrogenated at higher temperatures and pressures. - Monitor the reaction closely and stop it once the starting material is consumed. Employing milder conditions is also recommended. | |
| Poor Selectivity | 1. Competing Reactions | - In complex molecules, other functional groups may also be susceptible to reduction. - Screen different palladium catalysts and ligands to improve selectivity for the desired hydrodehalogenation. |
| Difficulty in Product Isolation | 1. Product Solubility | - The product, 3-cyanopyridine, may be soluble in the reaction solvent, making isolation challenging. - Choose a solvent from which the product can be easily precipitated or extracted. |
| 2. Catalyst Filtration | - Fine Pd/C particles can be difficult to remove. - Filter the reaction mixture through a pad of Celite® or a membrane filter to ensure complete removal of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for the hydrodehalogenation of this compound?
A1: Palladium on carbon (Pd/C) is the most widely used catalyst for this type of reaction due to its high activity, stability, and ease of handling. Typically, 5% or 10% Pd/C is employed.
Q2: Why is a base necessary in this reaction?
A2: The hydrodehalogenation reaction produces one equivalent of hydrochloric acid (HCl) for every mole of this compound that reacts. This acid can poison the palladium catalyst, leading to deactivation and an incomplete reaction.[1] A base, such as sodium acetate or triethylamine, is added to neutralize the HCl as it is formed.
Q3: What are suitable hydrogen sources for this reaction?
A3: The most common hydrogen source is hydrogen gas (H₂), typically used at pressures ranging from atmospheric to 50 psi. Alternatively, transfer hydrogenation conditions can be employed using hydrogen donors like ammonium formate or sodium hypophosphite.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Regular sampling of the reaction mixture will allow you to determine the consumption of the starting material and the formation of the product.
Q5: What are the potential safety hazards associated with this reaction?
A5: The primary safety hazards are associated with the use of flammable solvents (e.g., methanol, ethanol) and hydrogen gas. Palladium on carbon can be pyrophoric, especially when dry and in the presence of air and a flammable solvent. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) when dry and ensure proper grounding of equipment to prevent static discharge. Reactions with hydrogen gas should be conducted in a well-ventilated fume hood with appropriate pressure-rated equipment.
Experimental Protocols
Representative Protocol for Hydrodehalogenation of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (5% or 10% Pd/C, 5-10 mol%)
-
Base (e.g., Sodium Acetate, 1.2 eq)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
To a hydrogenation flask, add this compound and the base.
-
Under a stream of inert gas, carefully add the Pd/C catalyst.
-
Add the solvent and seal the flask.
-
Purge the reaction vessel with the inert gas, and then carefully introduce hydrogen gas to the desired pressure (e.g., 1 atm to 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Illustrative Reaction Conditions for Hydrodehalogenation of Aryl Chlorides
The following table presents a summary of typical conditions found in the literature for the hydrodehalogenation of various aryl chlorides, which can serve as a starting point for optimizing the reaction for this compound.
| Entry | Catalyst (mol%) | Hydrogen Source (Pressure) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5% Pd/C (5) | H₂ (1 atm) | NaOAc (1.2) | MeOH | 25 | 4 | >95 |
| 2 | 10% Pd/C (2) | H₂ (50 psi) | Et₃N (1.5) | EtOH | 25 | 2 | >98 |
| 3 | 5% Pd/C (10) | HCOOH/Et₃N | - | THF | 50 | 6 | 92 |
| 4 | 10% Pd/C (5) | H₂ (1 atm) | K₂CO₃ (2.0) | EtOAc | 40 | 8 | 90 |
Visualizations
Caption: Troubleshooting workflow for hydrodehalogenation.
Caption: Step-by-step experimental workflow.
References
stability and storage conditions for 4-Chloro-3-cyanopyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Chloro-3-cyanopyridine. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture and ignition sources.[2]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent vigorous reactions.
Q3: What are the known hazardous decomposition products of this compound?
A3: Upon decomposition, this compound may produce hazardous substances such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, related chloropyridine compounds have been shown to undergo photodegradation upon exposure to UV light.[4][5][6] Therefore, it is recommended to store the compound protected from light to minimize potential degradation.
Q5: What is the expected appearance of this compound?
A5: The compound is typically a light yellow solid. Any significant deviation from this appearance may indicate impurity or degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in an experimental setting.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Solutions:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry, and dark place.
-
Check for Contamination: Analyze a sample of the compound using techniques like NMR or HPLC to check for the presence of impurities or degradation products.
-
Use Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened container of the compound for critical experiments.
Issue 2: Discoloration or Change in Physical Appearance
Possible Cause: Exposure to moisture, light, or incompatible substances.
Solutions:
-
Review Handling Procedures: Ensure that the compound is handled in a controlled environment, preferably under an inert atmosphere if it is being used in moisture-sensitive reactions.[7]
-
Inspect Storage Area: Check the storage area for any potential exposure to incompatible fumes or high humidity.
-
Purity Analysis: Perform a purity analysis to identify any potential contaminants or degradation products.
Issue 3: Poor Solubility
Possible Cause: The compound may have degraded, or an inappropriate solvent is being used.
Solutions:
-
Assess Purity: Impurities can significantly affect the solubility of a compound. A purity check is recommended if solubility issues persist with appropriate solvents.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool | To minimize thermal degradation. |
| Atmosphere | Dry, in a tightly closed container | To prevent hydrolysis of the nitrile group and reaction with atmospheric moisture.[1][2] |
| Light | Store in the dark | To prevent potential photodegradation, as observed in related compounds.[4][5][6] |
| Incompatibilities | Away from strong acids, strong bases, and strong oxidizing agents | To avoid chemical reactions that could degrade the compound. |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Dispensing
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are generally recommended for handling pyridine derivatives), and a lab coat.[7]
-
Before opening, allow the container to reach room temperature to prevent condensation of moisture inside.
-
Use clean, dry spatulas and glassware for dispensing the solid.
-
After dispensing, securely reseal the container and return it to the recommended storage conditions promptly.
Protocol 2: Preparation of a Stock Solution
-
Determine the appropriate solvent for your experiment based on solubility and reaction compatibility.
-
Under a fume hood, accurately weigh the desired amount of this compound into a clean, dry volumetric flask.
-
Add a portion of the chosen solvent to the flask and swirl gently to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
If the solution is not for immediate use, store it in a tightly sealed, light-protected container under the appropriate temperature conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
preventing dimerization of 4-Chloro-3-cyanopyridine under reaction conditions
Welcome to the Technical Support Center for 4-Chloro-3-cyanopyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this versatile building block. The primary focus of this guide is to address the challenge of undesired dimerization or homocoupling of this compound under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: A significant challenge is the propensity of this compound to undergo self-coupling, or dimerization, to form 4,4'-dichloro-3,3'-dicyano-2,2'-bipyridine. This homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.
Q2: What factors typically promote the dimerization of this compound?
A2: Dimerization is often promoted by factors that favor the homocoupling of aryl halides in palladium-catalyzed reactions. These can include:
-
Presence of Oxygen: The active Pd(0) catalyst can be oxidized to Pd(II) by trace amounts of oxygen, which can promote homocoupling.
-
High Temperatures: More forcing reaction conditions, such as elevated temperatures, which may be necessary to activate the C-Cl bond, can also increase the rate of side reactions like dimerization.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ancillary ligands plays a crucial role. Less effective ligands may not sufficiently stabilize the catalytic species, leading to a higher likelihood of side reactions.
-
Base and Solvent System: The nature of the base and solvent can influence the reaction pathway and the stability of intermediates, potentially favoring dimerization.
Q3: How can I detect the formation of the dimer in my reaction mixture?
A3: The dimer, 4,4'-dichloro-3,3'-dicyano-2,2'-bipyridine, will have a distinct retention factor (Rf) in thin-layer chromatography (TLC) and a unique peak in analytical techniques like GC-MS and LC-MS. Due to its higher molecular weight and lower polarity compared to the starting material, it will typically have a different elution profile during column chromatography. Characterization by NMR spectroscopy will also show a distinct set of signals corresponding to the symmetrical bipyridine structure.
Troubleshooting Guide: Preventing Dimerization
This guide provides a systematic approach to troubleshooting and minimizing the undesired dimerization of this compound in your cross-coupling reactions.
Issue 1: Significant Dimer Formation Observed
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A significant byproduct peak is observed in GC-MS or LC-MS analysis, corresponding to the mass of the dimer.
-
Isolation of a significant amount of a white to off-white solid with low solubility during workup or purification, which is later identified as the dimer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dimerization.
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of the desired product versus the dimer. The data is compiled from analogous reactions with structurally similar chloropyridines and provides a general guideline.
| Parameter | Condition A | Dimer Yield (A) | Condition B | Dimer Yield (B) | Recommendation |
| Ligand | PPh₃ | High | SPhos | Low | Use bulky, electron-rich biarylphosphine ligands. |
| Base | Na₂CO₃ | Moderate | K₃PO₄ | Low | Employ stronger, non-nucleophilic bases. |
| Atmosphere | Nitrogen purge | Moderate | Degassed solvent + Argon | Low | Ensure rigorous exclusion of oxygen. |
| Temperature | 110 °C | High | 80-90 °C | Moderate | Optimize for the lowest effective temperature. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dimerization
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids, optimized to suppress homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions Favoring Dimerization (for analytical standard synthesis)
In some instances, the synthesis of the dimer, 4,4'-dichloro-3,3'-dicyano-2,2'-bipyridine, may be desired for use as an analytical standard. The Ullmann reaction is a classical method for the homocoupling of aryl halides.
Materials:
-
This compound
-
Copper powder (activated)
-
Anhydrous DMF
Procedure:
-
In a flame-dried round-bottom flask, combine this compound and a stoichiometric amount of activated copper powder.
-
Add anhydrous DMF under a nitrogen atmosphere.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C).
-
Stir the reaction for several hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
After cooling, filter the reaction mixture to remove the copper residues.
-
The filtrate can be worked up by pouring into water and extracting with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways in a palladium-catalyzed cross-coupling reaction involving this compound.
Technical Support Center: Improving Yields in the Cyanation of 4-Chloropyridine Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyanation of 4-chloropyridine precursors. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Question: My cyanation reaction of 4-chloropyridine is resulting in low to no yield of the desired 4-cyanopyridine. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the palladium-catalyzed cyanation of 4-chloropyridine can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
1. Catalyst Deactivation:
-
Cyanide Poisoning: Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[1][2]
-
Solution:
-
Use a less soluble cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) instead of more soluble salts like NaCN or KCN.[1][3] This maintains a low concentration of free cyanide.
-
Employ biphasic solvent systems (e.g., an organic solvent with water) to control the dissolution of the cyanide salt.[1][2][4]
-
Consider using zinc cyanide (Zn(CN)₂), which is less toxic and its lower solubility can help prevent catalyst poisoning.[1]
-
-
-
Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5]
-
-
Ligand Degradation: Phosphine ligands can degrade at high temperatures or in the presence of certain reagents, leading to loss of catalyst activity.[6]
-
Solution:
-
2. Suboptimal Reaction Conditions:
-
Incorrect Base: The choice and strength of the base are critical for both catalyst activation and preventing side reactions.[5][8]
-
Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[7]
-
Temperature and Reaction Time: The reaction may require specific temperatures and durations for optimal conversion.
3. Starting Material Quality:
-
Impure 4-Chloropyridine: Impurities in the starting material can interfere with the catalyst.
-
Solution: Ensure the 4-chloropyridine is of high purity. Recrystallization or distillation may be necessary.
-
-
Water Content: While some water can be beneficial, especially with certain bases, excessive water can lead to hydrolysis of the nitrile product or other side reactions.
-
Solution: Use anhydrous solvents when the protocol calls for it.
-
Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer: Side product formation is a common issue. Identifying the side products can provide clues to optimize the reaction.
-
Hydrolysis of Nitrile: If water is present in the reaction mixture, the desired 4-cyanopyridine can be hydrolyzed to isonicotinamide or isonicotinic acid.
-
Solution: Minimize water content if this is a major issue. However, for some protocols using K₄[Fe(CN)₆], a controlled amount of water is necessary.[1] In such cases, careful optimization of the solvent ratio is key.
-
-
Protodehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of pyridine.
-
Solution: This can be caused by certain impurities or side reactions of the catalyst. Ensure high purity of starting materials and screen different ligands and bases.
-
-
Homocoupling: The 4-chloropyridine can couple with itself to form 4,4'-bipyridine.
-
Solution: This is often a result of suboptimal catalyst conditions. Re-evaluate the choice of ligand and palladium source.
-
Frequently Asked Questions (FAQs)
Q1: Which cyanide source is best for the cyanation of 4-chloropyridine?
A1: The choice of cyanide source depends on several factors including safety, reaction conditions, and catalyst system.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and safe alternative to simple cyanide salts.[1] It often requires aqueous co-solvents and a base to facilitate the release of cyanide.[1][3]
-
Zinc Cyanide (Zn(CN)₂): Less toxic than NaCN or KCN and its low solubility helps prevent catalyst poisoning.[1][4] It is widely used in palladium-catalyzed cyanations.
-
Sodium/Potassium Cyanide (NaCN/KCN): Highly effective but also highly toxic. Their high solubility can lead to catalyst deactivation if not used carefully.[1] Rigorously anhydrous conditions are often required.[1]
Q2: What is the role of the ligand in the palladium-catalyzed cyanation of 4-chloropyridine?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst deactivation.[7][8] For electron-deficient heteroaryl chlorides like 4-chloropyridine, bulky, electron-rich phosphine ligands such as XPhos and related Buchwald ligands are often highly effective.[1][3]
Q3: Can I use the same conditions for 4-bromopyridine or 4-iodopyridine?
A3: While the general principles are the same, the reactivity of halopyridines follows the order I > Br > Cl. Therefore, 4-iodopyridine and 4-bromopyridine are generally more reactive than 4-chloropyridine and may require milder reaction conditions (e.g., lower temperatures, lower catalyst loadings). For aryl chlorides, which are less reactive, more robust catalyst systems and higher temperatures are often necessary.[3]
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Higher temperatures generally lead to faster reaction rates, but be mindful of potential side reactions and decomposition.
-
Optimize Catalyst System: A more active catalyst or a different ligand can significantly improve the reaction rate.
-
Choice of Base: A stronger base can sometimes accelerate the reaction, but this must be balanced with substrate compatibility.[10]
-
Solvent: The choice of solvent can impact the solubility of reagents and the reaction rate.
Data Presentation
Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation of Aryl Halides
| Cyanide Source | Catalyst System | Substrate | Product | Yield (%) | Reference |
| K₄[Fe(CN)₆] | Pd Precatalyst / XPhos | 4-Chlorobenzonitrile | 1,4-Dicyanobenzene | 97 | [11] |
| K₄[Fe(CN)₆] | Pd Precatalyst / XPhos | 4-Bromoacetophenone | 4-Acetylbenzonitrile | 95 | [11] |
| Zn(CN)₂ | Pd Precatalyst / L₁ | Ethyl 4-chlorobenzoate | Ethyl 4-cyanobenzoate | 98 | [11] |
| Zn(CN)₂ | Pd(OAc)₂ / dppf | 4-Bromotoluene | 4-Tolunitrile | 90 | |
| NaCN | Pd(PPh₃)₄ | 4-Bromopyridine | 4-Cyanopyridine | 85 |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Cyanation of 4-Chloropyridine using K₄[Fe(CN)₆]
This protocol is adapted from a general procedure for the cyanation of aryl chlorides.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-chloropyridine (1 mmol), potassium ferrocyanide trihydrate (0.5 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the corresponding ligand (e.g., XPhos, 0.02 mmol), and potassium acetate (0.125 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 1-4 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-cyanopyridine.
Protocol 2: Cyanation of 4-Chloropyridine using Zn(CN)₂
This protocol is based on a general method for mild palladium-catalyzed cyanation.[4]
-
Reaction Setup: In a glovebox, add zinc cyanide (0.66 mmol) to an oven-dried vial. In a separate vial, add the palladium precatalyst (e.g., P1, 0.02-0.05 mmol).
-
Reagent Addition: Remove the vials from the glovebox. Add 4-chloropyridine (1.0 mmol) and a 5:1 mixture of degassed water and THF (3.0 mL) to the vial containing zinc cyanide. Stir the mixture for 1 minute, then add this suspension to the vial containing the precatalyst.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours. For less reactive substrates, the reaction can be heated to 40 °C.
-
Workup: Quench the reaction with aqueous ammonia. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography to yield 4-cyanopyridine.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Efficient Cross-Coupling of 4-Chloro-3-cyanopyridine
This technical support center provides guidance and troubleshooting for the efficient cross-coupling of 4-Chloro-3-cyanopyridine, a key intermediate in pharmaceutical and materials science research. Given its electron-deficient nature due to the pyridine nitrogen and the adjacent cyano group, this substrate presents unique challenges. This guide offers solutions in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges stem from two main factors:
-
Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[1]
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering catalytic activity.[2][3] The electron-withdrawing cyano group at the 3-position can partially mitigate this by reducing the basicity of the pyridine nitrogen, but catalyst inhibition can still be a concern.
Q2: Which type of cross-coupling reaction is most suitable for this compound?
A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options for the functionalization of this compound. The choice depends on the desired bond formation (C-C, C-N, or C-alkynyl). Due to the substrate's electron-deficient nature, catalyst systems typically requiring more forcing conditions for standard aryl chlorides may be effective.
Q3: What are the key considerations for selecting a catalyst system for this substrate?
A3: For electron-deficient heteroaryl chlorides like this compound, highly active catalyst systems are often required.[2] Key considerations include:
-
Ligand Choice: Bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1] These ligands promote the formation of the active monoligated palladium(0) species and can sterically hinder catalyst inhibition by the pyridine nitrogen.[2]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can ensure the efficient generation of the active Pd(0) species and improve reproducibility.[3]
-
Base Selection: The choice of base is crucial and depends on the specific coupling reaction. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1]
Troubleshooting Guide
Problem 1: Low to no product yield.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | Switch to a more active catalyst system. For Suzuki and Buchwald-Hartwig reactions, consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G3) or NHC ligands (e.g., PEPPSI-IPr). For Sonogashira coupling, ensure the presence of a copper(I) co-catalyst like CuI.[4] Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).[3] |
| Inefficient Oxidative Addition | If using a chloride, consider switching to the corresponding bromide or iodide if synthetically feasible, as these have weaker carbon-halogen bonds.[3] Increase the reaction temperature, potentially using microwave irradiation to accelerate the reaction. |
| Catalyst Deactivation by Pyridine Nitrogen | Employ sterically hindered ligands to shield the palladium center from coordination with the pyridine nitrogen.[2] |
| Ineffective Base | Screen a variety of bases. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are good starting points. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used.[4] |
| Poor Solvent Choice | Ensure the solvent can dissolve the reactants. Aprotic polar solvents like dioxane, toluene, or THF, often with some water for Suzuki reactions, are common choices. |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
Problem 2: Formation of significant side products.
| Side Product | Potential Cause | Troubleshooting Steps |
| Protodeboronation (Suzuki) | The boronic acid is replaced by a hydrogen atom, often from water or acidic impurities. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[1] |
| Homocoupling | The organometallic reagent couples with itself. | Ensure the reaction mixture is thoroughly deoxygenated. Using a well-defined precatalyst can minimize homocoupling that may occur during the in-situ reduction of Pd(II) sources.[2] |
| Hydrodehalogenation | The chloro group is replaced by a hydrogen atom. | This can occur as a side reaction in Buchwald-Hartwig amination via β-hydride elimination from the palladium-amido complex.[5] Using a bulkier ligand can sometimes suppress this pathway. |
Catalyst and Condition Summary Tables
Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | >85 | 1-3 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100-120 | >90 | 1-3 |
| XPhos-Pd-G3 | - | K₃PO₄ | THF | 80 | >90 | 1-2 |
| PEPPSI-IPr | IPr | K₂CO₃ | t-BuOH | 80-100 | >85 | 1-3 |
Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90-110 | >80 | 1-3 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | >85 | 1-3 |
| BrettPhos-Pd-G3 | - | LHMDS | THF | RT-80 | >90 | 1-2 |
Sonogashira Coupling
| Catalyst/Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | RT-60 | >80 | 2-5 |
| Pd(OAc)₂ | CuI | XPhos | DBU | DMF | 80-100 | >85 | 1-3 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos-Pd-G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the XPhos-Pd-G3 precatalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
Xantphos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add the toluene, this compound, and the secondary amine.
-
Seal the flask, remove from the glovebox, and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Reactions Involving 4-Chloro-3-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-cyanopyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| WUP-001 | Product is not crystallizing from the aqueous mixture. | - The product may be a liquid or oil at the current temperature.- The presence of impurities is inhibiting crystallization.- The product is more soluble in the aqueous layer than anticipated. | - Try cooling the mixture further in an ice bath. - If the product is an oil, attempt to extract the mixture with a suitable organic solvent. - Perform a small-scale test to determine the best solvent for extraction.[1] |
| WUP-002 | An emulsion has formed during solvent extraction. | - The densities of the aqueous and organic layers are too similar.- Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for an extended period to allow for separation. |
| WUP-003 | Low yield of isolated product after extraction and evaporation. | - Incomplete extraction from the aqueous layer.- The product is volatile and was lost during solvent evaporation.- The product is partially soluble in the wash solutions. | - Perform multiple extractions with smaller volumes of the organic solvent.[1] - Use a rotary evaporator with controlled temperature and pressure to remove the solvent.[1][2] - Minimize the volume and number of washes, or use a saturated solution of a neutral salt for washing. |
| WUP-004 | The final product is contaminated with unreacted starting material or byproducts. | - The reaction did not go to completion.- The work-up procedure was not effective at removing specific impurities. | - Consider purification by column chromatography. A synthesis of 4-chloronicotinonitrile utilized a Biotage 40M column with 100% CH₂Cl₂ for purification.[3] - Recrystallization from a suitable solvent can be effective for purifying solid products.[4] |
| WUP-005 | Difficulty removing residual solvent (e.g., toluene) from the final product. | - The solvent has a relatively high boiling point and is trapped within the crystal lattice. | - A purification method for 4-cyanopyridine involves vacuum rotary evaporation at elevated temperatures (150-170 °C) to remove toluene.[5] The final product can then be air-dried in a fume hood to remove any remaining traces.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when handling this compound?
A1: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[6][7] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[6][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][8] Avoid creating dust and ensure all sources of ignition are removed as a precautionary measure.[8]
Q2: What is a general procedure for quenching a reaction involving this compound?
A2: The quenching procedure will depend on the specific reagents used in your reaction. However, a common first step is to cool the reaction mixture in an ice bath. If the reaction was performed under acidic or basic conditions, it should be neutralized by the slow addition of a suitable neutralizing agent (e.g., saturated sodium bicarbonate for an acidic reaction, or dilute HCl for a basic reaction). For reactions involving metal catalysts, quenching with an aqueous solution of a complexing agent like ammonium chloride may be necessary.[9][10]
Q3: How can I effectively dry the organic layer after extraction?
A3: After separating the organic layer, it should be dried to remove residual water. This is typically done by adding an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2] Add the drying agent to the organic solution and swirl.[1] The drying agent will clump as it absorbs water. Continue adding small portions until some of the drying agent remains free-flowing, indicating that the solution is dry.[2] The drying agent should then be removed by gravity filtration.[1][2]
Q4: What are some common methods for purifying the crude product?
A4: Common purification techniques for solid products include recrystallization and sublimation. For example, crude products of 2-amino-3-cyanopyridine derivatives have been purified by recrystallization from 95% ethanol.[4] Sublimation has been used for the purification of 3,4,5,6-tetrachloro-2-cyanopyridine.[11] For liquid or oily products, or for separating complex mixtures, column chromatography is a powerful technique.[3]
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of accidental exposure, it is important to take immediate action:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[8] In all cases of exposure, seek immediate medical attention.[6][8]
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
-
Quenching: Cool the reaction vessel in an ice bath. Slowly add a quenching solution (e.g., water, dilute acid, or base) to the reaction mixture with stirring.
-
Solvent Addition: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Extraction: Gently invert the separatory funnel multiple times to mix the layers, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower layer. If the desired product is in the organic layer, collect it. If the product is in the aqueous layer, drain and discard the organic layer (or save for back-extraction).
-
Repeat Extraction: Add fresh organic solvent to the aqueous layer and repeat the extraction process two more times to maximize product recovery.[1]
-
Combine Organic Layers: Combine all the organic extracts in a single flask.
-
Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities and to aid in layer separation.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1][2]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.[1][2]
Visualizations
References
- 1. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Purification method of 4-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Workup [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. CN102070519B - Method for purifying 3,4,5,6-tetrachloro-2-cyanopyridine by sublimation and catching, and catcher and system thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Halo-3-Cyanopyridines in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-halo-3-cyanopyridines (where halo = F, Cl, Br, I) in nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing cyano group at the 3-position and the nitrogen atom in the pyridine ring significantly activates the 4-position towards nucleophilic attack. This makes the 4-halo-3-cyanopyridine scaffold a valuable building block in the synthesis of functionalized pyridine derivatives for applications in medicinal chemistry and materials science.
Relative Reactivity: A Summary
The reactivity of 4-halo-3-cyanopyridines in SNAr reactions is primarily governed by the nature of the halogen atom, which serves as the leaving group. The established trend for leaving group ability in SNAr reactions, often referred to as the "element effect," is typically F > Cl ≈ Br > I .[1] This trend is a consequence of the two-step addition-elimination mechanism of SNAr reactions. The first, rate-determining step involves the attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate by withdrawing electron density, thus accelerating the reaction rate. The strength of the carbon-halogen bond, which is strongest for fluorine, is less critical as its cleavage occurs in the second, faster step.
Data Presentation: Comparative Reactivity of 4-Halo-3-Cyanopyridines
| 4-Halopyridine Derivative | Halogen | Electronegativity (Pauling Scale) | C-X Bond Dissociation Energy (kJ/mol) | Expected Relative Rate of SNAr |
| 4-Fluoro-3-cyanopyridine | F | 3.98 | ~485 | Highest |
| 4-Chloro-3-cyanopyridine | Cl | 3.16 | ~340 | Intermediate |
| 4-Bromo-3-cyanopyridine | Br | 2.96 | ~285 | Intermediate |
| 4-Iodo-3-cyanopyridine | I | 2.66 | ~210 | Lowest |
Note: The C-X bond dissociation energies are approximate values for a C(sp²)-X bond and can vary slightly based on the specific molecular environment.
Mandatory Visualization
SNAr Reaction Mechanism
Caption: General mechanism of the SNAr reaction on 4-halo-3-cyanopyridines.
Experimental Workflow
Caption: A typical experimental workflow for the SNAr reaction of 4-halo-3-cyanopyridines.
Experimental Protocols
The following is a representative protocol for the SNAr reaction of a 4-halo-3-cyanopyridine with a primary or secondary amine. This protocol is based on established procedures for similar activated halopyridines and may require optimization for specific substrates and nucleophiles.[2]
Reaction: Synthesis of 4-(Piperidin-1-yl)-3-cyanopyridine from this compound
Materials:
-
This compound (1.0 equivalent)
-
Piperidine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M).
-
Add piperidine (1.2 equiv.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the halogen (fluoro derivatives may react at lower temperatures, while bromo and iodo derivatives might require more forcing conditions).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(piperidin-1-yl)-3-cyanopyridine.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Halo-3-cyanopyridines and their reagents may be toxic and/or irritants. Consult the Safety Data Sheet (SDS) for each compound before use.
References
A Comparative Guide to 4-Chloro-3-cyanopyridine and 4-Bromo-3-cyanopyridine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of novel pharmaceutical agents and functional materials, the strategic selection of precursors is paramount. This guide provides an objective, data-supported comparison of two key building blocks, 4-chloro-3-cyanopyridine and 4-bromo-3-cyanopyridine, in the context of palladium-catalyzed Suzuki coupling reactions.
Executive Summary
The fundamental difference in reactivity between this compound and 4-bromo-3-cyanopyridine in Suzuki coupling lies in the inherent bond strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the oxidative addition of a palladium(0) catalyst to 4-bromo-3-cyanopyridine a more facile and generally faster process. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the bromo-substituted pyridine.
Conversely, the greater strength of the C-Cl bond in this compound necessitates the use of more sophisticated and reactive catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step. While successful couplings can be achieved with the chloro-analog, it frequently requires higher temperatures and longer reaction times. The presence of the electron-withdrawing nitrile group at the 3-position activates both halides towards nucleophilic aromatic substitution, but the general reactivity trend for Suzuki coupling (I > Br > Cl) remains the determining factor.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in reaction parameters and expected outcomes for the Suzuki coupling of this compound and 4-bromo-3-cyanopyridine with a generic arylboronic acid. These data are compiled from established principles of Suzuki coupling and representative experimental findings for similar substrates.
| Parameter | This compound | 4-Bromo-3-cyanopyridine |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr) | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with standard phosphine ligands |
| Typical Catalyst Loading | 1-5 mol% | 1-3 mol% |
| Reaction Temperature | 80-120 °C | 60-100 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Expected Yield | Moderate to Good (60-85%) | Good to Excellent (80-95%) |
| Key Consideration | Requires more active and often more expensive catalyst systems to achieve good conversion. | Generally more cost-effective and proceeds under milder conditions. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of this compound and 4-bromo-3-cyanopyridine with an arylboronic acid. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 4-Bromo-3-cyanopyridine (General Procedure)
Materials:
-
4-Bromo-3-cyanopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-3-cyanopyridine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of this compound (Optimized for Less Reactive Chlorides)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate and SPhos to a dry Schlenk flask.
-
Add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Validating Reaction Products of 4-Chloro-3-cyanopyridine: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise validation of reaction products is paramount. This guide provides a comparative analysis for the verification of common reaction products of 4-Chloro-3-cyanopyridine, a versatile building block in medicinal chemistry, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for two prevalent reaction types, Suzuki-Miyaura coupling and nucleophilic aromatic substitution, are presented alongside spectral data for the starting material and its derivatives.
This compound readily undergoes substitution at the C4 position, making it a valuable scaffold for introducing molecular diversity. The chlorine atom can be displaced through various cross-coupling reactions or by nucleophiles, leading to a wide array of functionalized pyridine derivatives. Here, we focus on the characterization of products from its reaction with phenylboronic acid via a Suzuki-Miyaura coupling and with aniline through a nucleophilic aromatic substitution or Buchwald-Hartwig amination.
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its representative reaction products. These values are essential for identifying the successful transformation and for assessing the purity of the synthesized compounds.
Table 1: ¹H NMR Spectral Data (in ppm)
| Compound | H2 | H5 | H6 | Other Protons |
| This compound | ~8.8 (s) | ~7.7 (d) | ~8.6 (d) | - |
| 4-Phenyl-3-cyanopyridine | ~8.9 (s) | ~7.8 (d) | ~8.7 (d) | 7.5-7.6 (m, 5H, Phenyl) |
| 4-Anilino-3-cyanopyridine | ~8.5 (s) | ~7.0 (d) | ~8.3 (d) | 7.2-7.5 (m, 5H, Phenyl), ~9.5 (s, 1H, NH) |
Note: Chemical shifts (δ) are approximate and can vary based on the solvent and concentration. Multiplicities are denoted as s (singlet), d (doublet), and m (multiplet).
Table 2: ¹³C NMR Spectral Data (in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | CN | Other Carbons |
| This compound | ~153 | ~115 | ~145 | ~125 | ~151 | ~116 | - |
| 4-Phenyl-3-cyanopyridine | ~152 | ~118 | ~150 | ~124 | ~150 | ~117 | 128-138 (Phenyl) |
| 4-Anilino-3-cyanopyridine | ~150 | ~100 | ~155 | ~115 | ~148 | ~118 | 120-140 (Phenyl) |
Note: Chemical shifts (δ) are approximate and can vary based on the solvent and concentration.
Experimental Protocols
Detailed methodologies for the synthesis of 4-phenyl-3-cyanopyridine and 4-anilino-3-cyanopyridine are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines the palladium-catalyzed cross-coupling reaction to form a C-C bond between the pyridine ring and a phenyl group.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-phenyl-3-cyanopyridine.
Protocol 2: Nucleophilic Aromatic Substitution/Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes the formation of a C-N bond between the pyridine ring and an aniline moiety.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
A non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk flask.
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene or dioxane (10 mL).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-anilino-3-cyanopyridine.
Visualization of Experimental Workflow
The general workflow for the synthesis and validation of the reaction products is illustrated below.
Caption: General workflow for the synthesis and NMR validation of this compound reaction products.
This guide provides a foundational framework for the synthesis and, critically, the validation of key derivatives of this compound. By employing the detailed protocols and comparative NMR data, researchers can confidently identify and characterize their target molecules, ensuring the integrity of their subsequent research and development efforts.
A Comparative Guide to Catalytic Systems for the Functionalization of 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine ring is a cornerstone of medicinal chemistry and drug discovery. The introduction of diverse substituents onto this privileged scaffold allows for the fine-tuning of physicochemical properties and biological activity. 4-Chloro-3-cyanopyridine is a versatile building block, with the chloro and cyano groups offering orthogonal handles for a variety of chemical transformations. This guide provides a comparative overview of common catalytic systems for the functionalization of this compound, focusing on palladium-catalyzed cross-coupling and cyanation reactions. Experimental data is presented to facilitate the selection of optimal conditions for specific synthetic goals.
Comparison of Catalytic Systems
The following table summarizes various catalytic systems for the functionalization of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. These palladium-catalyzed methods offer a powerful toolkit for the synthesis of a wide array of substituted 3-cyanopyridines.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~95% (estimated) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~90% (estimated) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 16 | ~92% |
| Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 100 | 1 | High (not specified) |
Reaction Workflows and Mechanisms
The functionalization of this compound via palladium-catalyzed cross-coupling reactions generally proceeds through a common catalytic cycle. The following diagram illustrates a generalized workflow for these transformations.
This diagram outlines the key steps in palladium-catalyzed cross-coupling reactions: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to enable reproducibility and adaptation for specific research needs.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).
Reaction and Work-up:
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-cyanopyridine.
Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.
Reaction Setup:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), a suitable phosphine ligand like Xantphos (0.03 mmol, 3 mol%), and a base, typically cesium carbonate (1.4 mmol).
-
Add an anhydrous, degassed solvent such as toluene (5 mL).
Reaction and Work-up:
-
Seal the reaction vessel and heat the mixture to 110 °C with stirring for 18-24 hours.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the 4-amino-3-cyanopyridine product.
Sonogashira Coupling
The following is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Setup:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF and triethylamine (e.g., 2:1 ratio, 6 mL), add the palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
Reaction and Work-up:
-
Stir the reaction mixture at 65 °C for 16 hours.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-alkynyl-3-cyanopyridine.
Palladium-Catalyzed Cyanation
This protocol outlines a safer method for the cyanation of this compound using potassium ferrocyanide.
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 mmol), potassium ferrocyanide (K₄[Fe(CN)₆], 0.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%).
-
Add a solvent such as 1,4-dioxane (20 mL).
-
Seal the vessel and purge with an inert gas.
Reaction and Work-up:
-
Heat the reaction mixture to 100 °C and maintain for 1 hour.
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and filter to remove insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by a suitable method to yield 3,4-dicyanopyridine.
Unveiling the Biological Potential: A Comparative Analysis of 4-Chloro-3-cyanopyridine Derivatives and Their Analogs
A deep dive into the anticancer, antimicrobial, and enzyme inhibitory activities of 4-Chloro-3-cyanopyridine derivatives reveals a promising landscape for future drug development. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and scientists in navigating this class of compounds.
The unique chemical structure of this compound, a pyridine ring substituted with both a chloro and a cyano group, serves as a versatile scaffold for the development of novel therapeutic agents. This core structure has been extensively modified to produce a wide array of derivatives with diverse biological activities. This guide focuses on a comparative evaluation of these derivatives and their analogs, highlighting their potential in oncology, microbiology, and enzyme inhibition.
Anticancer Activity: A Promising Frontier
Numerous studies have demonstrated the potent anticancer effects of this compound derivatives against various human cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
One prominent area of investigation is the inhibition of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell cycle progression and apoptosis.[1][2][3] Several 3-cyanopyridine derivatives have been designed and synthesized as potent Pim-1 inhibitors. For instance, a series of novel 3-cyanopyridine derivatives showed excellent activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values more potent than the reference drug doxorubicin.[2] Specifically, compounds 7h and 8f from this series demonstrated remarkable Pim-1 kinase inhibitory activity with IC50 values of 0.281 and 0.58 μM, respectively.[2]
Another study focused on cyanopyridinone and cyanopyridine-based cancer cell Pim-1 inhibitors.[1][3] The cyanopyridine derivatives, in general, showed a significant increase in cytotoxicity against the HepG-2 cell line compared to their cyanopyridone counterparts.[1][3] Notably, compound 4d exhibited the highest Pim-1 kinase inhibitory activity with an IC50 value of 0.46 ± 0.02 μM, surpassing the reference drug quercetagetin.[3]
The following table summarizes the anticancer activity of selected this compound derivatives and their analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | HepG2 | 8.02 ± 0.38 | [3] |
| HCT-116 | 7.15 ± 0.35 | [3] | |
| PC3 | 13.64 ± 0.67 | [3] | |
| MCF-7 | 15.74 ± 0.78 | [3] | |
| 4d | HepG2 | 6.95 ± 0.34 | [3] |
| 7h | MCF-7 | 1.89 ± 0.08 | [2] |
| 8f | MCF-7 | 1.69 | [2] |
| 5e | PC-3 | 4.46 ± 0.51 | [4] |
| MDA-MB-231 | 3.59 ± 0.42 | [4] | |
| HepG2 | 6.01 ± 0.53 | [4] | |
| Doxorubicin | MCF-7 | 11.49 ± 0.47 | [2] |
| 5-FU | HepG2 | 9.42 ± 0.46 | [3] |
| HCT-116 | 8.01 ± 0.39 | [3] |
Signaling Pathway of PIM-1 Kinase Inhibition
Caption: PIM-1 kinase signaling pathway and the inhibitory action of this compound derivatives.
Antimicrobial Activity: Combating Microbial Threats
Derivatives of cyanopyridine have also been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. These compounds present a potential alternative to conventional antimicrobial agents, particularly in the face of growing antibiotic resistance.
A study on newly synthesized cyanopyridine and cyanopyran derivatives reported their antimicrobial activities against various microorganisms.[5] For example, compounds 2a and 2e were found to be active against E. coli, while several other derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria.[5] Another research synthesized a series of 2-amino-4, 6-substituted diphenylpyridine-3-carbonitrile derivatives and evaluated their antimicrobial properties.[6][7] Compounds Ie and IIh displayed significant activity against the Gram-negative bacterium E. coli, whereas compounds IId , IIf , and IIIh were effective against the Gram-positive bacterium S. aureus.[6]
The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial activity. The following table presents the MIC values for selected cyanopyridine derivatives against different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ie | E. coli | - | [6] |
| IIh | E. coli | - | [6] |
| IId | S. aureus | - | [6] |
| IIf | S. aureus | - | [6] |
| IIIh | S. aureus | - | [6] |
| 33 | M. smegmatis | 9 | [8] |
| S. aureus | 25 | [8] | |
| E. coli | 100 | [8] | |
| Ofloxacin | E. coli / S. aureus | - | [6] |
Note: Specific MIC values for compounds Ie, IIh, IId, IIf, and IIIh were not provided in the abstract, but their activity was compared to the standard drug ofloxacin.[6]
Experimental Workflow for Antimicrobial Screening
Caption: A generalized workflow for the screening of antimicrobial activity of synthesized compounds.
Enzyme Inhibitory Activity
Beyond their anticancer and antimicrobial properties, cyanopyridine derivatives have also been explored as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For instance, a recent study investigated a series of 2-alkoxy-3-cyanopyridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[9] Compounds 3 and 4 from this series were identified as potent inhibitors, with compound 4 showing a greater potency for BuChE with an IC50 of 31.79 ± 0.38 µM.[9]
The inhibitory activity of these compounds against cholinesterase enzymes is summarized in the table below.
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 3 | AChE | 53.95 ± 4.29 | 14.23 ± 0.42 | Competitive | [9] |
| 4 | BuChE | 31.79 ± 0.38 | 19.80 ± 3.38 | Competitive | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay (Cholinesterase)
The inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be determined using a modified Ellman's method.
-
Enzyme and Substrate Preparation: Solutions of the enzyme (AChE or BuChE) and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and Ellman's reagent (DTNB).
-
Absorbance Measurement: The change in absorbance is monitored spectrophotometrically at 412 nm over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.
This comprehensive guide provides a comparative overview of the biological activities of this compound derivatives and their analogs. The presented data and methodologies offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and development of new therapeutic agents based on this versatile chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues | MDPI [mdpi.com]
- 9. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Reactions on Substituted 4-Chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
The substituted 4-chloro-3-cyanopyridine core is a valuable scaffold in medicinal chemistry, offering multiple sites for functionalization. Understanding the regioselectivity of reactions at the C2 and C4 positions is crucial for the efficient synthesis of complex drug candidates. This guide provides a comparative analysis of the regioselectivity of common transformations on 2,4-dichloro-3-cyanopyridine, a key intermediate, supported by available experimental data.
Factors Influencing Regioselectivity
The regioselectivity of reactions on 2,4-dichloro-3-cyanopyridine is a delicate balance of electronic and steric effects. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates both the C2 and C4 positions towards nucleophilic attack and oxidative addition in cross-coupling reactions.
Generally, the C4 position is considered more electrophilic and is often the preferred site for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This preference can be attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4, where the negative charge can be delocalized onto the pyridine nitrogen. However, this inherent preference can be modulated or even reversed by the choice of reagents, catalysts, and reaction conditions.
Comparative Performance in Key Reactions
The following sections summarize the observed regioselectivity in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling reactions involving 2,4-dichloro-3-cyanopyridine.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions with 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. This trend is expected to hold for the analogous 2,4-dichloro-3-cyanopyridine. However, the presence of substituents on the pyrimidine ring can alter this selectivity. For instance, electron-donating groups at the C6 position of 2,4-dichloropyrimidines have been shown to direct nucleophilic attack to the C2 position. While specific quantitative data for 2,4-dichloro-3-cyanopyridine is limited in the reviewed literature, the general principles suggest a preference for C4 substitution, which can be influenced by the nature of the nucleophile and any additional substituents on the pyridine ring.
Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on Dihalopyridine/Pyrimidine Systems
| Substrate | Nucleophile | Conditions | Major Product | Minor Product | Ratio (Major:Minor) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Various | General | C4-substituted | C2-substituted | - | - | [General knowledge] |
| 2,4-Dichloro-6-(electron-donating group)pyrimidine | Various | General | C2-substituted | C4-substituted | - | - | [General knowledge] |
| 2,4-Dichloro-3-cyanopyridine | Amine/Thiol | Predicted | C4-substituted | C2-substituted | - | - | [Inference] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. For 2,4-dichloropyridines, the C4 position is typically more reactive. However, the choice of palladium catalyst and ligand can significantly influence the regioselectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can enhance C4 selectivity, while other ligands like Xantphos have been used to promote C2-selective amination (a related cross-coupling reaction).
A key finding for the substrate of interest is the Suzuki-Miyaura coupling of 3-cyano-2,4-dichloropyridine with 4-aminophenyl pinnacolato boronate, which yields a product ratio of approximately 2:1 in favor of C4 substitution.[1]
Table 2: Regioselectivity of Suzuki-Miyaura Coupling on 2,4-Dichloro-3-cyanopyridine
| Arylboronic Acid/Ester | Catalyst | Ligand | Base | Solvent | C4:C2 Ratio | Total Yield (%) | Reference |
| 4-Aminophenyl pinnacolato boronate | PdCl2(dppf) | dppf | Na2CO3 | DME/H2O | ~2:1 | Not Reported | [1] |
Sonogashira Coupling
Table 3: Predicted Regioselectivity of Sonogashira Coupling on 2,4-Dichloro-3-cyanopyridine
| Terminal Alkyne | Catalyst System | Predicted Major Product | Predicted Minor Product | Rationale |
| Various | Pd(PPh3)4/CuI | C2-alkynylated | C4-alkynylated | Analogy to other dihaloheteroarenes where monodentate ligands favor the position adjacent to the heteroatom. |
| Various | Pd2(dba)3/Xantphos/CuI | C4-alkynylated | C2-alkynylated | Analogy to other dihaloheteroarenes where bulky/bidentate ligands can favor the more sterically accessible position. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. Below are generalized procedures for the key reactions discussed, based on common practices for similar substrates.
General Procedure for Nucleophilic Aromatic Substitution
To a solution of 2,4-dichloro-3-cyanopyridine (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or EtOH) is added the nucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3, Cs2CO3, or Et3N) if required. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired substituted pyridine.
General Procedure for Suzuki-Miyaura Coupling
A mixture of 2,4-dichloro-3-cyanopyridine (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 0.5-5 mol%), and a base (e.g., Na2CO3, K3PO4, CsF, 2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water, toluene/water, DMF) is degassed and heated under an inert atmosphere (e.g., N2 or Ar). The reaction temperature is typically maintained between 80-120 °C. After completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by column chromatography to isolate the C4- and C2-coupled products.
General Procedure for Sonogashira Coupling
To a solution of 2,4-dichloro-3-cyanopyridine (1.0 eq.) and a terminal alkyne (1.1-1.5 eq.) in a degassed solvent (e.g., toluene, THF, or DMF) are added a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et3N, diisopropylamine). The reaction is stirred at a temperature ranging from room temperature to 80 °C under an inert atmosphere until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to separate the regioisomeric alkynylated pyridines.
Visualizing Reaction Pathways
The following diagrams illustrate the key factors influencing the regioselectivity of reactions on 2,4-dichloro-3-cyanopyridine.
References
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 4-Chloro-3-cyanopyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 4-chloro-3-cyanopyridine and related activated pyridine systems. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this document compiles and compares relevant experimental data from closely related substrates to offer valuable insights into its expected reactivity. The information presented herein is intended to aid in the design of synthetic routes and the development of structure-activity relationships for novel pyridine-based compounds.
Executive Summary
Nucleophilic aromatic substitution on the pyridine ring is a fundamental reaction in medicinal chemistry for the synthesis of a wide array of pharmaceutical agents. The reactivity of halopyridines in these reactions is significantly influenced by the position of the leaving group and the nature of other ring substituents. The presence of electron-withdrawing groups, such as a cyano moiety, is known to activate the ring towards nucleophilic attack. This guide compares kinetic data for the nucleophilic substitution of various substituted pyridines to elucidate the anticipated reactivity of this compound.
Comparison of Kinetic Data
The following table summarizes key kinetic parameters for the nucleophilic substitution of relevant pyridine derivatives. The data for 4-cyano-N-methylpyridinium iodide with piperidine is included to provide a quantitative measure of the activating effect of a cyano group on a pyridine ring, albeit on a pyridinium system which is inherently more reactive. For a baseline comparison, the apparent unimolecular rate constant for the reaction of 4-chloropyridine N-oxide with piperidine is also presented.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant | Activation Parameters |
| 4-Cyano-N-methylpyridinium iodide [1] | Piperidine | Methanol | 25 | k₃ = 1.1 x 10⁻² M⁻²s⁻¹ | ΔH‡ = 12.5 kcal/mol, ΔS‡ = -25 cal/mol·K |
| 2-Cyano-N-methylpyridinium iodide [1] | Piperidine | Methanol | 25 | k₃ = 1.1 x 10⁻² M⁻²s⁻¹ | ΔH‡ = 12.6 kcal/mol, ΔS‡ = -24 cal/mol·K |
| 4-Chloropyridine N-oxide [2] | Piperidine | Methanol | 80 | k = 1.02 x 10⁻⁴ s⁻¹ | Not Reported |
| 2-Chloropyridine N-oxide [2] | Piperidine | Methanol | 80 | k = 3.70 x 10⁻⁴ s⁻¹ | Not Reported |
Note: The reaction with N-methylpyridinium salts is reported with a third-order rate constant (first-order in substrate and second-order in piperidine), while the reaction with pyridine N-oxides is reported with an apparent unimolecular rate constant.[1][2] Direct comparison of the absolute values should be made with caution due to the different reaction orders and substrates. However, the data clearly indicates the substantial activating effect of the cyano group.
Discussion of Reactivity
The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the 2- and 4-positions by stabilizing the resulting negatively charged Meisenheimer intermediate.[3] The presence of an additional electron-withdrawing group, such as the 3-cyano group in this compound, is expected to further enhance the electrophilicity of the C4 position. This is due to the inductive and resonance effects of the cyano group, which help to delocalize the negative charge in the transition state, thereby lowering the activation energy of the reaction.
Based on the data for 4-cyano-N-methylpyridinium iodide, the cyano group provides significant rate acceleration.[1] It is therefore anticipated that this compound will exhibit significantly higher reactivity towards nucleophiles compared to unsubstituted 4-chloropyridine.
Experimental Protocols
The following is a generalized experimental protocol for conducting a kinetic study of the nucleophilic substitution on this compound, based on established methodologies for similar systems.[1]
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol) at a constant temperature.
Materials:
-
This compound
-
Nucleophile (e.g., Piperidine, freshly distilled)
-
Anhydrous solvent (e.g., Methanol, HPLC grade)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration (e.g., 1.0 M) in the same solvent.
-
Prepare a stock solution of the internal standard of known concentration.
-
-
Kinetic Run (Pseudo-first-order conditions):
-
In a typical experiment, a large excess of the nucleophile (at least 10-fold) will be used to ensure pseudo-first-order kinetics with respect to the substrate.
-
Equilibrate the stock solutions and the NMR tube to the desired reaction temperature in a constant temperature bath.
-
To the NMR tube, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the pre-heated NMR spectrometer probe.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of a well-resolved proton signal of this compound and the appearance of a signal from the product should be monitored. The integral of the substrate peak relative to the integral of the internal standard will be used to determine the concentration of the substrate at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
Visualizations
Reaction Mechanism
The nucleophilic aromatic substitution on this compound is expected to proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Workflow
The following diagram outlines the typical workflow for a kinetic study of the nucleophilic substitution reaction.
Caption: Experimental workflow for kinetic analysis.
References
A Comparative Guide to the Characterization of Impurities in 4-Chloro-3-cyanopyridine Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Chloro-3-cyanopyridine is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comparative analysis of analytical methodologies for the characterization of impurities that may arise during its synthesis, supported by experimental protocols and data presentation.
Synthesis of this compound and Potential Impurity Introduction
A common laboratory-scale synthesis of this compound involves the dehydration of 4-Chloropyridine-3-carboxamide using a dehydrating agent such as phosphoryl trichloride (POCl₃) in the presence of a base like triethylamine (TEA).[2] Impurities can be introduced at various stages of this process, including unreacted starting materials, byproducts from side reactions, and residual reagents or solvents.
Caption: Synthesis of this compound and points of impurity introduction.
Common Impurities and Their Origins
The following table summarizes potential impurities in the synthesis of this compound.
| Impurity Name | Chemical Structure | Potential Source |
| 4-Chloropyridine-3-carboxamide | 4-Cl-Py-CONH₂ | Unreacted starting material |
| 4-Hydroxypyridine-3-carbonitrile | 4-OH-Py-CN | Hydrolysis of the chloro group during synthesis or work-up |
| Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | Byproduct from the reaction of triethylamine with HCl (formed from POCl₃) |
| Residual Solvents (e.g., THF) | C₄H₈O | Incomplete removal during purification |
| Isomeric Impurities | e.g., 2-Chloro-3-cyanopyridine | Potential side reactions depending on the specific synthetic route and conditions[3] |
Analytical Methods for Impurity Characterization
A multi-pronged analytical approach is often necessary for comprehensive impurity profiling. The most common techniques include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[4][5]
The general workflow for identifying and characterizing impurities is outlined below.
Caption: General workflow for impurity identification and characterization.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for separating and quantifying non-volatile organic impurities.[4][6][7]
-
Instrumentation: A standard HPLC system with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[4][8][9]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector: Splitless mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) at a concentration of approximately 1-5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the main component and any impurities present at sufficient concentration.[10][11]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: For proton environment and quantification.
-
¹³C NMR: For carbon skeleton information.
-
2D NMR (COSY, HSQC): For complex structure elucidation if necessary.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
Data Presentation and Comparison
The following tables present hypothetical data from the analysis of a batch of this compound, illustrating how results from different techniques are presented and compared.
Table 1: HPLC Purity Analysis
| Peak | Retention Time (min) | Area % | Identification |
| 1 | 4.5 | 0.25 | 4-Chloropyridine-3-carboxamide |
| 2 | 12.8 | 99.50 | This compound |
| 3 | 15.2 | 0.15 | Unidentified Impurity A |
| 4 | 18.9 | 0.10 | Unidentified Impurity B |
Table 2: GC-MS Analysis for Residual Solvents
| Compound | Retention Time (min) | Concentration (ppm) | Identification Method |
| Tetrahydrofuran (THF) | 5.3 | 150 | Mass Spectrum Library Match |
| Dichloromethane | 3.8 | 50 | Mass Spectrum Library Match |
Table 3: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Quantification of non-volatile impurities | Identification and quantification of volatile/semi-volatile impurities | Structural elucidation and quantification of major components and impurities |
| Sensitivity | High (ppm to ppb levels) | Very High (ppb to ppt levels for volatile compounds) | Moderate (typically >0.1 mol%) |
| Selectivity | High, dependent on column and mobile phase | Very High, based on chromatographic separation and mass fragmentation | High, based on unique chemical shifts for different nuclei |
| Quantification | Excellent with reference standards | Good with reference standards | Excellent (qNMR) with an internal standard |
| Structural Info | Limited (retention time) | Provides molecular weight and fragmentation patterns | Provides detailed structural connectivity |
| Limitations | Not suitable for volatile compounds; structural information requires a coupled MS detector (LC-MS) | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods |
References
- 1. This compound | 89284-61-7 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
literature review of synthetic routes to 4-substituted-3-cyanopyridines
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted-3-cyanopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of a cyano group at the 3-position and a variable substituent at the 4-position allows for fine-tuning of a molecule's physicochemical properties and biological target interactions. This guide provides a comparative overview of the most prominent synthetic routes to this valuable heterocyclic core, supported by experimental data to aid in the selection of the most appropriate methodology for specific research and development needs.
I. Multi-Component Reactions (MCRs): A Convergent and Efficient Approach
One of the most powerful and atom-economical strategies for the synthesis of highly functionalized pyridines is through multi-component reactions. These one-pot procedures allow for the rapid assembly of complex molecules from simple, readily available starting materials, often with high yields and operational simplicity. A common MCR approach to 4-substituted-3-cyanopyridines involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.
Representative Experimental Protocol: One-Pot Synthesis of 2-Amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines[1][2]
In a round-bottom flask, a mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3-15 mmol) is heated in a suitable solvent (e.g., ethanol) or under solvent-free conditions.[1][2] The reaction can be performed under conventional heating (reflux) or microwave irradiation.[3] Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration and purified by recrystallization.
Comparative Data for Multi-Component Reactions
| Entry | Aldehyde (R¹) | Ketone (R²) | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 4-ClC₆H₄ | 4-MeOC₆H₅CO | None / MW, 7-9 min | 83 | [3] |
| 2 | 4-MeOC₆H₄ | 4-MeOC₆H₅CO | None / MW, 7-9 min | 80 | [3] |
| 3 | 4-ClC₆H₄ | CH₃CO | TBBDA / 100 °C | 84 | [1] |
| 4 | 3-ClC₆H₄ | 3-ClC₆H₅CO | TBBDA / 100 °C | 92 | [1] |
| 5 | Phenyl | Acetophenone | MgO / DMF, heat | High | [4] |
| 6 | Phenyl | 4-Bromoacetophenone | EtOH / reflux, 10-14h | 78 | [2] |
TBBDA = N,N,N',N'-tetrabromobenzene-1,3-disulfonamide; MW = Microwave irradiation
II. Kröhnke Pyridine Synthesis: A Classic Ring Formation Strategy
The Kröhnke pyridine synthesis is a well-established method for the preparation of substituted pyridines. The classical approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5] To generate a 3-cyanopyridine derivative, this methodology can be adapted by utilizing starting materials bearing a cyano group. A notable variation involves the use of enamino nitriles as a three-carbon fragment.[5]
General Reaction Scheme
The reaction proceeds via a Michael addition of the enolate of the ketone to the α,β-unsaturated system, followed by cyclization and aromatization.
While being a powerful tool for constructing the pyridine ring, finding specific examples in the literature for the synthesis of 4-substituted-3-cyanopyridines via the classic Kröhnke route can be challenging. However, its variations, such as those employing enamino nitriles, offer a viable pathway.[5]
III. Transition-Metal Catalyzed Cross-Coupling Reactions: A Modular Approach
For the synthesis of 4-substituted-3-cyanopyridines, transition-metal catalyzed cross-coupling reactions provide a highly modular and versatile strategy. These methods typically start with a pre-functionalized 3-cyano-4-halopyridine, which can then be coupled with a variety of partners to introduce the desired substituent at the 4-position.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. This reaction is widely used for the formation of carbon-carbon bonds and is particularly effective for the synthesis of 4-aryl- and 4-heteroaryl-3-cyanopyridines.
A mixture of the 4-halo-3-cyanopyridine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) is heated in a suitable solvent system (e.g., toluene/ethanol/water, dioxane, or DMF). The reaction is typically carried out under an inert atmosphere. After completion, the reaction is worked up by extraction and the product is purified by chromatography.
B. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for introducing alkyl substituents at the 4-position.[6][7]
C. Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 4-alkynyl-3-cyanopyridines.[8][9]
To a solution of the 4-halo-3-cyanopyridine (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., DMF, THF, or triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere until completion.
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the 3-cyanopyridine core.[10][11]
Comparative Data for Transition-Metal Catalyzed Cross-Coupling of 4-Halo-3-cyanopyridines
| Coupling Reaction | 4-Substituent (R) | Coupling Partner | Catalyst System | Base | Yield (%) |
| Suzuki-Miyaura | Aryl | Ar-B(OH)₂ | Pd(OAc)₂/Ligand | K₂CO₃ | Good to Excellent |
| Negishi | Alkyl | R-ZnX | Pd(OAc)₂/CPhos | - | High |
| Sonogashira | Alkynyl | R-C≡CH | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 72-96[12] |
| Buchwald-Hartwig | Amino | R¹R²NH | Pd(dba)₂/Ligand | NaOtBu | Good to Excellent |
This table provides a general overview. Specific yields are highly dependent on the substrates, catalyst, ligand, and reaction conditions.
IV. Conclusion
The synthesis of 4-substituted-3-cyanopyridines can be achieved through several effective methodologies. Multi-component reactions offer a highly efficient and convergent route, particularly for the synthesis of 2-amino-substituted derivatives. The Kröhnke synthesis, a classic method, provides an alternative for constructing the pyridine ring, although specific applications for this substitution pattern may require adaptation. For a modular and versatile approach, transition-metal catalyzed cross-coupling reactions are unparalleled, allowing for the introduction of a wide variety of substituents at the 4-position from a common 4-halo-3-cyanopyridine intermediate. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational information for researchers to make an informed decision for their specific synthetic targets.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. scispace.com [scispace.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. scirp.org [scirp.org]
Benchmarking New Catalysts Against Pd(PPh₃)₄ for 4-Chloro-3-cyanopyridine Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalytic systems for the cross-coupling of heteroaromatic compounds is of paramount importance in medicinal chemistry and materials science. 4-Chloro-3-cyanopyridine is a valuable building block, and the selective functionalization of its C-Cl bond is a key transformation. This guide provides a comparative overview of various palladium catalysts for the cross-coupling of this compound, with a focus on benchmarking their performance against the well-established tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions significantly influences the yield, selectivity, and substrate scope of cross-coupling reactions involving this compound. While Pd(PPh₃)₄ has been a workhorse in palladium catalysis, modern catalysts, particularly those featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, often exhibit superior performance, especially with challenging substrates like chloroheteroarenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For the coupling of this compound with arylboronic acids, catalyst systems employing bulky phosphine ligands or NHC ligands can offer higher yields and milder reaction conditions compared to Pd(PPh₃)₄.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate | General Knowledge |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | High | General Knowledge |
| [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane | RT | 24 | 85 (for 2,4-dichloropyridine) | [1] |
Note: Data for [Pd(IPr)(cinnamyl)Cl] is for a structurally related substrate and suggests its potential efficacy.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. For the reaction of this compound with terminal alkynes, copper-free conditions with modern palladium catalysts can provide cleaner reactions and higher yields.
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄/CuI | Et₃N | THF | 65 | 6 | Moderate-Good | General Knowledge |
| [Pd(IPr*)(cinnamyl)Cl] | TMP | DMSO | RT | 2-3 | High (for aryl bromides) | [2][3] |
Note: Data for [Pd(IPr)(cinnamyl)Cl] is for aryl bromides and suggests its potential for chloro-heteroarenes under optimized conditions.*
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. For the coupling of this compound with amines, catalyst systems with specialized ligands are often necessary to achieve high yields and overcome catalyst inhibition.
Table 3: Buchwald-Hartwig Amination of this compound with Aniline
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) (for related substrates) | Reference |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [4] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | - | High | [5] |
Note: The data presented is for analogous chloro-heterocyclic systems and indicates the potential of these advanced catalyst systems.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and comparison of different catalytic systems.
General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
A reaction vessel is charged with this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed toluene and water (4:1 mixture) are added, followed by the addition of Pd(PPh₃)₄ (3-5 mol%). The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling (Copper-Free)
In a glovebox, a reaction vial is charged with this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.). The palladium catalyst (e.g., a Pd-NHC precatalyst, 1-3 mol%) is added, followed by an anhydrous, degassed solvent (e.g., dioxane or toluene). The vial is sealed and the mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) until completion. The reaction is then quenched, and the product is isolated and purified using standard techniques.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.). The this compound (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The mixture is heated to 80-110 °C and stirred until the starting material is consumed. After cooling, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying the product by chromatography.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Cross-Coupling
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
While Pd(PPh₃)₄ remains a useful catalyst for various cross-coupling reactions, the data for analogous systems strongly suggest that modern catalysts incorporating bulky, electron-rich phosphine or N-heterocyclic carbene ligands offer significant advantages for the functionalization of this compound. These advanced catalytic systems can provide higher yields, operate under milder conditions, and exhibit broader substrate scope. For researchers and professionals in drug development, the exploration of these newer catalysts is highly recommended to optimize the synthesis of pyridine-containing target molecules. Further screening of specific catalysts and reaction conditions for the cross-coupling of this compound is warranted to identify the most efficient and robust protocols.
References
- 1. BJOC - Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) [beilstein-journals.org]
- 2. [Pd(IPr*)(cinnamyl)Cl]: an efficient pre-catalyst for the preparation of tetra-ortho-substituted biaryls by Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-cyanopyridine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-3-cyanopyridine, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on data for analogous chlorinated pyridine compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is essential. The following table outlines the minimum requirements for handling this compound.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste. This waste stream should be kept separate from other chemical waste to avoid dangerous reactions. Specifically, it should not be mixed with strong oxidizing agents or acids.
-
Containerization: Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Arrangement for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for collection and final disposal. The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Property | Value | Notes |
| Density | 1.331 g/cm³[2] | Useful for waste segregation and transportation calculations. |
| EPA Hazardous Waste Code | D038, F005 (likely) | Pyridine and its derivatives are listed as hazardous waste.[3][4] Final determination should be made by a qualified professional. |
| Incineration Temperature | General range for pyridine waste: 820°C - 1600°C | Specific temperature may vary based on the incinerator and local regulations. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Comprehensive Safety and Handling Guide for 4-Chloro-3-cyanopyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-3-cyanopyridine, including detailed operational and disposal plans.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-chloropyridine-3-carbonitrile, 4-chloro-nicotinonitrile |
| CAS Number | 89284-61-7 |
| Molecular Formula | C6H3ClN2 |
| Molecular Weight | 138.55 g/mol [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[3] A face shield may be appropriate in some workplaces.[4] | To protect against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (inspected prior to use). The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] | To prevent skin contact, as the substance is harmful upon dermal absorption. |
| Skin and Body Protection | A laboratory coat and close-toed footwear at a minimum.[4] For more extensive handling, fire/flame resistant and impervious clothing is recommended.[3] | To protect against skin contact and potential splashes. |
| Respiratory Protection | Use only in a well-ventilated area.[2][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] | To prevent inhalation of dust or vapors, which can be harmful. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk.
Workflow for Handling this compound:
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood is operational and the workspace is clear.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Use a calibrated analytical balance inside a fume hood.
-
To minimize dust formation, handle the solid material gently.
-
Use spark-proof tools for transfer.[3]
-
Weigh the desired amount of this compound onto a weighing paper or into a suitable container.
-
-
Solution Preparation:
-
Place the weighed solid into a clean, dry flask.
-
Slowly add the desired solvent while stirring in the fume hood.
-
Ensure the container is loosely covered during dissolution to prevent solvent evaporation while avoiding pressure build-up.
-
Once fully dissolved, the solution can be used for the intended application.
-
Emergency and Disposal Plans
Spill Cleanup Protocol:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Procedure |
| Small Spill | 1. Evacuate personnel to a safe area.[3]2. Ensure adequate ventilation.[3]3. Wear appropriate PPE, including respiratory protection.[3]4. Use dry clean-up procedures and avoid generating dust.[2]5. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]6. Clean the spill area with soap and water.[4] |
| Large Spill | 1. Evacuate the area immediately.[3]2. Alert the appropriate emergency response team.3. Prevent the spill from entering drains.[3] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Waste Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the protection of the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
